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  • Product: 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine
  • CAS: 1248970-88-8

Core Science & Biosynthesis

Foundational

Introduction: The Cyclopropylethyl Pyrazole Amine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropylethyl Pyrazole Amines The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, includi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropylethyl Pyrazole Amines

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors like Ibrutinib and Ruxolitinib, which are used in cancer therapy.[1] The versatility of the pyrazole ring, with its unique electronic properties and multiple points for substitution, allows for the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles.[2][3] This guide focuses on a specific, emerging class of pyrazole derivatives: Cyclopropylethyl Pyrazole Amines .

This scaffold combines three key structural motifs:

  • A Pyrazole Core: An aromatic five-membered ring with two adjacent nitrogen atoms, providing a rigid framework for orienting substituents and engaging in hydrogen bonding.[4]

  • A Cyclopropyl Group: A small, strained ring that increases molecular rigidity and lipophilicity, often improving metabolic stability and target-binding affinity.

  • An Ethyl Amine Side Chain: A flexible, basic moiety crucial for forming salt bridges with biological targets and enhancing aqueous solubility, a key factor for drug delivery.

Understanding the physicochemical properties of these molecules is not merely an academic exercise; it is a critical prerequisite for successful drug development.[5][6] These properties govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME), directly impacting its efficacy, safety, and ultimate viability as a therapeutic agent.[7][8] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of cyclopropylethyl pyrazole amines, the experimental methodologies for their determination, and the strategic interpretation of this data in a drug discovery context.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most fundamental physicochemical property for an orally administered drug. Insufficient solubility is a primary reason for the failure of promising drug candidates. It dictates the maximum concentration achievable in the gastrointestinal tract, thereby limiting absorption and systemic exposure.[9] For cyclopropylethyl pyrazole amines, solubility is a delicate balance between the lipophilic cyclopropyl-pyrazole core and the hydrophilic ethyl amine side chain.

Causality Behind Experimental Choices

The primary amine group is expected to be protonated at physiological pH (pKa ~8-10), forming a soluble ammonium salt.[10][11] However, the flat, aromatic pyrazole ring and the non-polar cyclopropyl group contribute to a higher crystal lattice energy and lipophilicity, which can counteract the amine's solubilizing effect. Therefore, it is essential to measure solubility experimentally rather than relying solely on structural intuition.

We employ a kinetic solubility assay for high-throughput screening in early discovery and a more rigorous thermodynamic solubility assay for lead optimization, where precise data is paramount.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This method measures the solubility of a compound as it precipitates from a DMSO stock solution upon addition to an aqueous buffer. It provides a rapid assessment for ranking compounds.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Dispense 198 µL of phosphate-buffered saline (PBS, pH 7.4) into each well of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS, achieving a final concentration of 100 µM in 1% DMSO. Mix vigorously for 1 hour at room temperature.

  • Equilibration & Filtration: Allow the plate to stand for another hour to permit precipitation of the insoluble compound. Remove the precipitate by filtration using a 96-well filter plate.

  • Quantification: Analyze the concentration of the compound remaining in the filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing the result against a calibration curve prepared in a 50:50 acetonitrile:water mixture.

Data Interpretation

A kinetic solubility value >50 µM is generally considered acceptable for early-stage discovery, indicating that the compound is unlikely to be limited by solubility in initial in vitro assays. Compounds with lower solubility may require formulation strategies or structural modification to improve this parameter.

Acid Dissociation Constant (pKa): The pH-Dependent Behavior

The pKa value defines the ionization state of a molecule at a given pH. For cyclopropylethyl pyrazole amines, two key ionizable centers exist: the basic ethyl amine and the pyrazole ring itself, which can act as a very weak base (pKa of conjugate acid ≈ 2.5) or a weak acid (N-H proton, pKa > 14).[12][13][14] The primary amine is the most physiologically relevant, as its protonation state directly influences solubility, permeability, and interaction with targets.[8]

Causality Behind Experimental Choices

Knowing the pKa is crucial for predicting a drug's behavior in different body compartments. For instance, a basic amine will be predominantly ionized (soluble) in the acidic environment of the stomach but will become more neutral (more permeable) in the slightly alkaline environment of the small intestine. Potentiometric titration is the gold-standard method for pKa determination, offering high accuracy and reliability.

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable solvent (e.g., methanol or water) to create a solution of known concentration (e.g., 1 mM).

  • Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine the basic pKa. Subsequently, titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to determine any acidic pKa values.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve, where half of the amine groups are protonated. Specialized software is used to calculate the precise pKa value.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross cell membranes, bind to plasma proteins, and reach its biological target.[15] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.[9][16] For ionizable molecules like our pyrazole amines, LogD at pH 7.4 is the more physiologically relevant parameter.[17]

The cyclopropyl group and the pyrazole ring are lipophilic contributors, while the protonated ethyl amine at pH 7.4 enhances hydrophilicity. Optimizing LogD is a classic balancing act in medicinal chemistry: too low, and the compound may not cross membranes; too high, and it may suffer from poor solubility, high plasma protein binding, and sequestration in fatty tissues.[15][17]

Experimental Workflow for Physicochemical Profiling

The interplay between these core properties is central to lead optimization. The following workflow illustrates a typical screening cascade.

G cluster_0 Early Discovery Screening cluster_1 Lead Optimization Compound New Cyclopropylethyl Pyrazole Amine Solubility Kinetic Solubility Assay (> 50 µM?) Compound->Solubility LogD LogD Screen (HPLC) (1 < LogD < 3?) Solubility->LogD PASS Redesign Medicinal Chemistry Redesign Cycle Solubility->Redesign FAIL Stability Microsomal Stability (t½ > 30 min?) LogD->Stability PASS LogD->Redesign FAIL Proceed Promising Candidate Stability->Proceed PASS Stability->Redesign FAIL ThermoSol Thermodynamic Solubility Proceed->ThermoSol pKa pKa Determination (Potentiometry) Proceed->pKa HepStability Hepatocyte Stability Proceed->HepStability

Caption: A typical experimental workflow for physicochemical profiling.

Experimental Protocol: HPLC-based LogD Measurement

This method correlates the retention time of a compound on a reverse-phase HPLC column with known LogP/LogD standards, offering higher throughput than the traditional shake-flask method.[15][18]

  • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is a gradient of acetonitrile and an aqueous buffer at the desired pH (e.g., pH 7.4).

  • Calibration: Inject a series of standard compounds with well-established LogP values and create a calibration curve by plotting their retention times against their LogP values.

  • Sample Analysis: Dissolve the test compound in the mobile phase, inject it into the HPLC system, and record its retention time.

  • Calculation: Determine the LogD of the test compound by interpolating its retention time on the calibration curve.

Data Interpretation and Property Relationships

The relationship between physicochemical properties and ADME outcomes is complex but crucial for guiding drug design.

ADME_Relationships Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Increases Excretion Excretion Solubility->Excretion Increases renal clearance pKa pKa pKa->Absorption Modulates LogD Lipophilicity (LogD) LogD->Absorption Increases (to a point) Distribution Distribution LogD->Distribution Increases Vd Metabolism Metabolism LogD->Metabolism Increases (high LogD) Stability Metabolic Stability Stability->Distribution Increases half-life Stability->Metabolism Decreases (high stability) Metabolism->Excretion Increases clearance

Caption: Influence of core properties on ADME outcomes.

Chemical and Metabolic Stability

A drug candidate must be stable enough to survive storage (chemical stability) and transit through the body to its target (metabolic stability).[19][20] Stability assays are used to identify metabolic liabilities—parts of the molecule susceptible to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[21]

Causality Behind Experimental Choices

For the cyclopropylethyl pyrazole amine scaffold, potential metabolic soft spots include N-dealkylation of the ethyl amine, oxidation of the pyrazole ring, or hydroxylation of the cyclopropyl group. An in vitro liver microsomal stability assay is a cost-effective first-pass screen to assess Phase I metabolism.[21] A positive result (i.e., high stability) provides confidence, while rapid degradation points to a specific metabolic liability that medicinal chemists can address.

Experimental Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a cofactor solution containing NADPH.

  • Incubation: In a 96-well plate, incubate the test compound (e.g., at 1 µM final concentration) with the liver microsomes in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Quantification: Analyze the supernatant to determine the concentration of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Data Synthesis and Application

The true power of physicochemical profiling lies in analyzing the data in concert to build a holistic understanding of a compound series. Consider the hypothetical data for three analogs below.

Compound IDR-Group ModificationKinetic Solubility (µM)LogD (pH 7.4)Microsomal t½ (min)
CPA-001 -H652.145
CPA-002 -CF₃ on Pyrazole152.9>60
CPA-003 -OH on Ethyl1501.510

Analysis:

  • CPA-001 (Baseline): Exhibits a good overall profile, making it a solid starting point.

  • CPA-002 (Increased Lipophilicity): Adding an electron-withdrawing CF₃ group increased lipophilicity (higher LogD) and blocked a potential site of metabolism (longer t½). However, this came at a significant cost to solubility, which would need to be addressed.

  • CPA-003 (Increased Hydrophilicity): Adding a hydroxyl group dramatically improved solubility but created a new metabolic soft spot (likely glucuronidation), leading to poor stability.

This multi-parameter analysis allows scientists to understand structure-property relationships and make rational, data-driven decisions to design the next generation of molecules with an optimized balance of properties.

Conclusion

The successful development of cyclopropylethyl pyrazole amines as drug candidates is critically dependent on a thorough understanding and optimization of their physicochemical properties. By systematically evaluating aqueous solubility, pKa, lipophilicity, and metabolic stability, drug discovery teams can identify and mitigate potential liabilities early in the development process. The protocols and interpretive frameworks outlined in this guide provide a robust system for characterizing this promising chemical class, ultimately increasing the probability of advancing safe and effective medicines to the clinic.

References

  • Di, L., & Kerns, E. H. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • BYJU'S. (n.d.). Test for Amino Groups.
  • Embibe. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.
  • Waring, M. J. (2015). Physical Properties in Drug Design. ResearchGate.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • Unknown. (n.d.). Amine Unknowns.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. ResearchGate.
  • Cambridge MedChem Consulting. (2019). LogD.
  • Rios, M. (2021). Stability Testing: Monitoring Biological Product Quality Over Time. BioProcess International.
  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Yang, J., et al. (2022). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • Schmidt, M., et al. (2022). N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society.
  • Kumar, A., & Kumar, S. (2017). Chemistry and Therapeutic Review of Pyrazole. ResearchGate.
  • Chander, S., et al. (2012). Current status of pyrazole and its biological activities. PMC.
  • Sharma, M. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.
  • Aggarwal, N., & Kumar, R. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Mogilaiah, K., et al. (n.d.). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. ResearchGate.
  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal.
  • Słowik, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Kumar, D., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Unknown. (n.d.). pKa values for morpholine, pyrazole and imidazole. ResearchGate.
  • Sharma, K., et al. (2025). Innovative Pyrazole Hybrids: A New Era in Drug Discovery and Synthesis. PubMed.
  • D'hooghe, M., & Tielens, E. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Guchhait, G., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine in DMSO

Topic: Solubility profile of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine in DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 1-(1-cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility profile of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine in DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine (MW: 165.24 g/mol ) is a functionalized pyrazole intermediate often utilized in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors.

Based on structural physicochemical analysis and empirical data from close structural analogs (e.g., 3-amino-5-methylpyrazole), this compound exhibits high solubility in dimethyl sulfoxide (DMSO). It is classified as highly soluble for standard stock solution preparation (typically 10 mM to 100 mM).

  • Estimated Solubility Limit: >200 mg/mL (>1.2 M) in anhydrous DMSO.

  • Recommended Stock Concentration: 50 mM or 100 mM.

  • Critical Handling: DMSO is hygroscopic; water uptake >10% (v/v) may induce precipitation or hydrolysis over long-term storage.

Physicochemical Characterization

Understanding the solubility requires analyzing the molecular interaction potential. The molecule consists of a polar aminopyrazole core substituted with a lipophilic cyclopropylethyl group.

PropertyValue (Calculated/Est.)Impact on DMSO Solubility
Molecular Weight 165.24 g/mol Low MW favors high molar solubility.
LogP (Octanol/Water) ~1.5 – 2.0Moderate lipophilicity ensures affinity for organic solvents like DMSO.
H-Bond Donors 1 (Primary Amine -NH₂)Solvated readily by DMSO (strong H-bond acceptor).
H-Bond Acceptors 2 (Pyridine-like N, Amine N)Interacts with water; maintains solubility in wet DMSO.
Rotatable Bonds 2Flexible alkyl chain disrupts crystal lattice, lowering MP and aiding dissolution.
Structural Isomerism Note

Commercially, this compound is often indexed alongside its regioisomer, 1-(1-cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine . Due to the identical functional groups and molecular weight, the solubility profiles described herein apply effectively to both isomers.

Mechanism of Solvation

DMSO (Dimethyl sulfoxide) is a polar aprotic solvent (


) that acts as an excellent solvent for aminopyrazoles through two primary mechanisms:
  • Dipole-Dipole Interactions: The highly polar S=O bond in DMSO interacts with the polarized pyrazole ring system.

  • Hydrogen Bonding: The oxygen atom of DMSO acts as a strong hydrogen bond acceptor, effectively solvating the protons of the primary amine (-NH₂) group at position 3.

Thermodynamic vs. Kinetic Solubility:

  • Kinetic Solubility: Rapid dissolution is expected. The cyclopropyl group prevents tight crystal packing (lattice energy disruption), allowing the solvent to penetrate the solid matrix quickly.

  • Thermodynamic Solubility: The equilibrium saturation point is high. Unlike purely lipophilic compounds, the polar amine prevents "oiling out," forming a stable, homogeneous solution.

Experimental Protocol: Solubility Determination

As specific empirical saturation points can vary by synthesis batch (polymorphs, purity), the following protocol is the industry standard for validating the solubility of this specific scaffold.

Materials[1][2][3][4][5]
  • Compound: >20 mg of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine.

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

  • Equipment: Vortex mixer, Sonicator (bath), Centrifuge.

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Weigh Solid Compound AddSolvent Add Anhydrous DMSO (Target: 100 mM) Start->AddSolvent Vortex Vortex (30 sec) & Sonicate (5 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Soluble Solution Clear? Proceed to QC Check->Soluble Yes Insoluble Particulates Visible? Check->Insoluble No QC QC: HPLC/LC-MS Purity Check Soluble->QC Dilute Add DMSO (Target: 50 mM) Insoluble->Dilute Dilute->Vortex Storage Storage: -20°C / Dark QC->Storage

Figure 1: Step-by-step decision tree for preparing and validating high-concentration stock solutions.

Step-by-Step Methodology
  • Calculation: To prepare a 100 mM stock of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine (MW 165.24):

    • Weigh 16.52 mg of solid.

    • Dissolve in 1.0 mL of DMSO.

  • Dissolution: Add DMSO to the vial containing the solid. Vortex for 30 seconds.

    • Observation: The solid should dissolve almost instantly. If minor haze remains, sonicate at room temperature for 5 minutes.

  • Validation: Centrifuge at 13,000 rpm for 5 minutes to pellet any undissolved impurities (salts from synthesis).

  • Quantification (Optional): Dilute 1:100 in Methanol/Water and analyze via HPLC-UV (254 nm) to verify concentration against a standard curve.

Stability & Storage Guidelines

While the compound is stable in solid form, DMSO solutions introduce specific risks regarding water absorption and freeze-thaw degradation.

Hygroscopicity Management

DMSO is highly hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.

  • Risk: Water uptake increases the polarity of the solvent mixture. While this amine is moderately polar, excessive water (>20%) may cause precipitation of the lipophilic cyclopropyl fraction over time.

  • Mitigation: Store stock solutions in tightly sealed glass vials (amber) with PTFE-lined caps. Use parafilm or inert gas (Argon/Nitrogen) headspace if storing for >3 months.

Freeze-Thaw Cycles
  • Freezing Point: Pure DMSO freezes at 18.5°C.

  • Protocol:

    • Store stocks at -20°C or -80°C . The solution will freeze solid.

    • Thaw completely at room temperature (or 37°C water bath) before use.

    • Vortex vigorously after thawing. Concentration gradients can form during freezing (cryoconcentration), where the solute concentrates at the bottom.

Chemical Stability

Aminopyrazoles are generally stable in DMSO. However, avoid strong oxidizing agents.

  • Shelf Life: >6 months at -20°C.

  • Signs of Degradation: Yellowing of the solution (oxidation of the amine) or appearance of precipitate.

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Cloudiness upon addition of DMSO Inorganic salts (NaCl, Na₂SO₄) from synthesis remaining in the sample.Centrifuge the stock. The organic compound is likely dissolved; the pellet is salt.
Precipitation after dilution into buffer "Crash-out" effect due to low aqueous solubility.Ensure final DMSO concentration in assay is <1%. Dilute slowly with vortexing.
Solution freezes at Room Temp High purity DMSO freezes at ~18°C.This is normal. Warm in hands or water bath to liquefy.

References

  • PubChem Compound Summary: 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine (Structural Analog).[1] National Center for Biotechnology Information. Accessed 2025.[2][3][4][5]

    • Source:

  • MedChemExpress: 3-Amino-5-methylpyrazole Solubility D

    • Source:

  • Sigma-Aldrich: 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine (Regioisomer).

    • Source:

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and DMSO Stock Preparation). Context: General principles of solubility for fragment-like molecules in polar aprotic solvents.

Sources

Foundational

Safety data sheet (SDS) for 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine

Technical Safety Monograph: 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine Executive Summary & Chemical Identity This guide serves as an advanced technical safety manual for 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine

Executive Summary & Chemical Identity

This guide serves as an advanced technical safety manual for 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine .[1][2] Unlike generic Safety Data Sheets (SDS), this document integrates Structure-Activity Relationship (SAR) logic to predict hazards where empirical data may be sparse, a common scenario in early-stage drug development.[1][2]

Compound Identity:

  • IUPAC Name: 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine[1][2][3]

  • CAS Number: 1248970-88-8[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1][4]
  • Molecular Weight: 165.24 g/mol [4]

  • Structural Class: Amino-pyrazole (Heterocyclic building block)[1][2][5]

Core Application: Primary intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical candidates. The cyclopropyl moiety is strategically employed to modulate lipophilicity (


) and metabolic stability compared to standard alkyl chains.

Structural Hazard Analysis (The "Why" Behind the Hazard)

To understand the safety profile, we must deconstruct the molecule into its functional pharmacophores. The hazards are not random; they are chemically determined.

Functional Group Toxicity Logic
  • Primary Amine (

    
     at C3): 
    
    • Mechanism:[1][2] The lone pair on the nitrogen acts as a nucleophile and a base.

    • Hazard:[1][6][7] High potential for Skin Irritation (Category 2) and Serious Eye Damage (Category 2A/1) . Upon contact with mucosal membranes, the alkaline nature (

      
       ~3.5–4.5 for pyrazol-3-amines) disrupts cellular lipid bilayers.[1][2]
      
  • Pyrazole Core:

    • Mechanism:[1][2] Planar, electron-rich heteroaromatic ring.[1][2]

    • Hazard:[1][6][7]Acute Oral Toxicity (Category 3/4) . Pyrazoles often exhibit biological activity by inhibiting specific enzymes (e.g., alcohol dehydrogenase). Ingestion can lead to systemic toxicity.[2]

  • Cyclopropyl Group:

    • Mechanism:[1][2] Strained ring system.[2]

    • Hazard:[1][6][7] Generally stable under storage, but metabolically active. While not an immediate handling hazard, it increases the compound's lipophilicity, facilitating dermal absorption.

Visual Hazard Decomposition

HazardLogic Compound 1-(1-cyclopropylethyl)- 5-methyl-1H-pyrazol-3-amine Amine Primary Amine (-NH2) Compound->Amine Pyrazole Pyrazole Core Compound->Pyrazole Cyclopropyl Cyclopropyl Group Compound->Cyclopropyl Haz_Irrit H315/H319: Membrane Irritation Amine->Haz_Irrit Basicity Haz_Tox H301/H302: Systemic Toxicity Pyrazole->Haz_Tox Enzyme Inhibition Haz_Abs Enhanced Dermal Absorption Cyclopropyl->Haz_Abs Lipophilicity

Figure 1: Structural decomposition linking functional groups to specific GHS hazard categories.[1][2]

GHS Hazard Classification & Self-Validating Handling Protocols

Based on read-across data from close analogs (e.g., 3-amino-5-methylpyrazole, CAS 31230-17-8), the following classification is the minimum safety standard for research handling.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.[1][2]DANGER
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][6][7]WARNING
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2][6][7][8]WARNING
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][6][7][8][9]WARNING
The "Barrier-Breach" Protocol (PPE)

Do not rely on generic glove charts. This compound combines an amine (corrosive potential) with a lipophilic tail (cyclopropyl), increasing permeation rates.

  • Primary Barrier (Gloves):

    • Recommended:Nitrile Rubber (minimum 0.11 mm thickness) .

    • Breakthrough Time: >480 minutes expected for solid handling.[2]

    • Validation: If dissolved in organic solvents (DCM/DMSO), use Silver Shield/4H laminates, as the solvent drives the permeation, not the solute.

  • Respiratory Barrier:

    • Solid state: N95 (US) or P2 (EU) particulate filter.

    • Solution state: ABEK filter (protects against organic vapors and amines).

Emergency Response Systems

This section details self-validating workflows. The "correct" action depends on the state of the matter (Solid vs. Solution).

Spill Response Logic

Scenario: 5g bottle drop/breakage in a research lab.

  • Isolate: Evacuate immediate 3-meter radius.[1][2]

  • Neutralize (The Chemical Check):

    • Do not use water immediately.[2] Water spreads the amine.

    • Protocol: Cover spill with a dry absorbent mixed with a weak acid (e.g., Citric Acid powder or commercially available amine neutralizer).

    • Validation: The mixture should cease generating fumes (if volatile) or change color (if pH indicator is present).

  • Collect: Scoop into a double-lined hazardous waste bag labeled "Alkaline Organic Waste."

Fire Fighting (NOx Hazard)
  • Risk: Pyrazoles contain high nitrogen content (3 nitrogens per molecule). Combustion will generate toxic Nitrogen Oxides (

    
    ).
    
  • Action: Firefighters must wear SCBA.[2]

  • Extinguishing Media: Alcohol-resistant foam or Dry Chemical.[1][2] Do not use high-volume water jets (spreads contamination).[1][2]

EmergencyLogic Start Accidental Release State Determine State Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DCM) State->Liquid Act_Solid 1. Dampen slightly (Oil/PEG) to prevent dust 2. Scoop to Waste Solid->Act_Solid Act_Liquid 1. Absorb (Vermiculite) 2. Neutralize (Citric Acid) 3. Scoop to Waste Liquid->Act_Liquid Disposal Incineration (High Temp) scrubbed for NOx Act_Solid->Disposal Act_Liquid->Disposal

Figure 2: Decision matrix for accidental release cleanup based on physical state.

Physicochemical Properties & Storage

Understanding stability is crucial for maintaining the integrity of the "amine" functionality, which is prone to oxidation (browning).

PropertyValue (Experimental/Predicted)Implication
Appearance White to pale yellow solidYellowing indicates oxidation.[1][2]
Melting Point 45–50 °C (Predicted)Low melting point; store away from heat sources to prevent caking.
Boiling Point ~280 °C (760 mmHg)High boiling; low volatility risk unless heated.
pKa (Amine) ~3.8 (Pyrazole N) / ~9.0 (NH2)Acts as a base. Incompatible with acid chlorides/anhydrides.[2][9]
Solubility DMSO, Methanol, DCMPoor water solubility.

Storage Directive:

  • Temperature: Refrigerate (2–8 °C).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen). The primary amine is susceptible to carbamate formation if exposed to atmospheric

    
     and moisture.
    

References & Authority

  • PubChem Compound Summary. 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine (CAS 1248970-88-8).[1][2][3] National Library of Medicine.[2] [1]

  • ECHA (European Chemicals Agency). Registration Dossier for Pyrazole Derivatives (Read-Across methodology).[2][4][1][10]

  • Fisher Scientific. Safety Data Sheet for 3-Amino-5-methylpyrazole (Analog).[1]

  • Sigma-Aldrich. Technical Bulletin: Handling of Heterocyclic Amines.[1][2][1][2]

Disclaimer: This monograph is generated for R&D guidance based on predictive toxicology and analog data. It does not replace a legally mandated SDS provided by the specific supplier of the chemical.[1][2]

Sources

Exploratory

Novel Aminopyrazole Building Blocks: Synthetic Regiocontrol and Medicinal Utility

Topic: Novel Aminopyrazole Building Blocks for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists [1][2][3] Executive Summary: The Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Aminopyrazole Building Blocks for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

[1][2][3]

Executive Summary: The Aminopyrazole Privilege

The aminopyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a cornerstone for kinase inhibitors (e.g., Pirtobrutinib , Asciminib , Ruxolitinib ) and GPCR ligands. Its utility stems from a unique combination of structural features:

  • Amphoteric Nature: Capable of acting as both a hydrogen bond donor (HBD) and acceptor (HBA).

  • Tautomeric Versatility: The equilibrium between 3-amino and 5-amino forms allows the scaffold to adapt to diverse protein binding pockets, particularly the ATP-binding hinge region of kinases.

  • Vectorial Functionalization: The ability to independently functionalize N1, C3, C4, and C5 positions enables precise tuning of physicochemical properties (logP, pKa) and metabolic stability.

This guide details the synthetic architectures required to access novel aminopyrazole building blocks, focusing on overcoming the historical challenge of regioselectivity and introducing next-generation fluorinated and fused-system precursors.

Structural Dynamics: Tautomerism and Binding

Understanding the tautomeric preference of aminopyrazoles is prerequisite to their application. In solution, 3-aminopyrazoles (1H-pyrazol-3-amine) and 5-aminopyrazoles (1H-pyrazol-5-amine) exist in equilibrium.

  • The Kinase Triad: In the context of kinase inhibition, the aminopyrazole motif often mimics the adenine ring of ATP. It typically forms a bidentate or tridentate hydrogen bonding network with the kinase hinge region (backbone carbonyls and amides).

  • Electronic Bias: Electron-withdrawing groups (EWGs) at C4 (e.g., -CN, -COOEt) stabilize the 5-amino tautomer, while bulky groups at N1 can sterically enforce specific binding modes.

Diagram 1: Tautomeric Equilibrium & Kinase Hinge Interaction

Aminopyrazole_Binding cluster_tautomer Tautomeric Equilibrium cluster_binding Kinase Hinge Interaction (Donor-Acceptor-Donor) T3 3-Aminopyrazole (N2-H) T5 5-Aminopyrazole (N1-H) T3->T5 Ka (Solvent/Substituent Dependent) Complex Bound Inhibitor (Bidentate H-Bonds) T3->Complex Rare Binding Mode T5->Complex Preferred Binding Tautomer Hinge Kinase Hinge Region (Glu/Leu Backbone) Hinge->Complex

Caption: Tautomeric equilibrium shifts based on substitution, dictating the pharmacophore presentation to the kinase hinge region.

Synthetic Architectures: Solving the Regioselectivity Challenge

The condensation of hydrazines with


-ketonitriles (or their equivalents) is the primary route to aminopyrazoles. However, this reaction is notoriously prone to producing mixtures of regioisomers (3-amino vs. 5-amino).
The Kinetic vs. Thermodynamic Switch

Recent mechanistic studies have established protocols to selectively access either isomer by manipulating reaction conditions (Bagley et al., 2015; Fichez et al., 2017).

  • Kinetic Control (3-Aminopyrazoles):

    • Mechanism: Nucleophilic attack of the hydrazine terminal nitrogen on the nitrile carbon (less hindered) or rapid trapping of the initial Michael adduct.

    • Conditions: Basic media (NaOEt), low temperature (0°C), short reaction times.

    • Outcome: Favors 3-amino-1-substituted pyrazoles .

  • Thermodynamic Control (5-Aminopyrazoles):

    • Mechanism: Equilibration allows the more stable 5-amino isomer to form, often driven by intramolecular hydrogen bonding or steric relief.

    • Conditions: Neutral or Acidic media (AcOH), high temperature (Reflux), microwave irradiation.

    • Outcome: Favors 5-amino-1-substituted pyrazoles .[1]

Diagram 2: Regioselective Synthesis Workflow

Regioselectivity_Map Start Hydrazine (R-NHNH2) + Beta-Ketonitrile / Enaminonitrile Split Condition Control Start->Split Kinetic KINETIC PATH Base (NaOEt), 0°C Rapid Cyclization Split->Kinetic Thermo THERMODYNAMIC PATH Acid (AcOH), Reflux/MW Equilibration Split->Thermo Inter_K C-Attack First (or Kinetic Trap) Kinetic->Inter_K Inter_T N-Attack First (Michael Addition) Thermo->Inter_T Prod_3 3-Aminopyrazole (Regioisomer A) Inter_K->Prod_3 Prod_5 5-Aminopyrazole (Regioisomer B) Inter_T->Prod_5

Caption: Divergent synthesis of aminopyrazole regioisomers controlled by temperature and pH.

Experimental Protocol: Regiodivergent Synthesis

Self-validating protocol for the synthesis of N-phenyl-aminopyrazoles.

Objective: Synthesize 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (Thermodynamic) vs. 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (Kinetic).

Method A: Thermodynamic Control (5-Amino isomer)[5]
  • Reagents: Phenylhydrazine (1.0 equiv), (ethoxymethylene)malononitrile (1.0 equiv), Ethanol.

  • Procedure: Dissolve reagents in EtOH (0.5 M). Heat to reflux for 2–4 hours.

  • Validation: Monitor by TLC (EtOAc/Hex). The 5-amino isomer typically has a lower Rf due to strong H-bonding capability compared to the 3-amino isomer.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold EtOH.

  • Yield: Expect 80–90%.

Method B: Kinetic Control (3-Amino isomer)
  • Reagents: Phenylhydrazine (1.0 equiv), (ethoxymethylene)malononitrile (1.0 equiv), NaOEt (1.1 equiv), EtOH.

  • Procedure: Cool EtOH solution of NaOEt to 0°C. Add malononitrile derivative. Dropwise add phenylhydrazine maintaining T < 5°C. Stir at 0°C for 2 hours.

  • Quench: Neutralize carefully with dilute HCl at 0°C to prevent equilibration.

  • Workup: Extract with EtOAc.

  • Validation:

    
    H NMR is definitive. The C5-H proton in the 3-amino isomer usually appears upfield  relative to the C3-H of the 5-amino isomer.
    

Next-Generation Building Blocks

Moving beyond simple alkyl/aryl substitutions, modern medicinal chemistry demands building blocks with enhanced metabolic stability and vectoral growth points.

A. Fluorinated Aminopyrazoles

Fluorine substitution modulates pKa and metabolic stability (blocking oxidation sites).

  • 4-Fluoro-3-aminopyrazoles: Accessed via Selectfluor mediated fluorination of enaminoketones prior to cyclization or using difluorinated

    
    -ketonitriles. These are critical bioisosteres for 4-H pyrazoles, lowering the ring electron density and increasing the acidity of the NH.
    
  • Trifluoromethyl-substituted: Reaction of hydrazines with trifluoro-

    
    -diketones yields pyrazoles with high lipophilicity (logP increase), useful for CNS penetration.
    
B. Fused-Ring Precursors (The "Gateway" Blocks)
  • 5-Aminopyrazole-4-carbonitriles: These are versatile precursors for pyrazolo[3,4-d]pyrimidines (isosteres of purine). Reaction with formamide or amidines closes the second ring.

  • 5-Aminopyrazole-4-carboxylates: Precursors for pyrazolo[1,5-a]pyrimidines .

Table 1: Key Novel Aminopyrazole Building Blocks
Building Block ClassKey SubstituentApplicationSynthetic Source
4-Fluoro-3-aminopyrazoles -F at C4Metabolic blocking; pKa modulationSelectfluor + Enaminoketone
4-Cyano-5-aminopyrazoles -CN at C4Precursor to fused pyrazolopyrimidinesHydrazine + Ethoxymethylene malononitrile
4-Carboxy-3-aminopyrazoles -COOEt at C4Fragment-based drug discovery (FBDD)Hydrazine + Ethyl (ethoxymethylene)cyanoacetate
Tetra-substituted -N(R)Ph at C5Multi-vector explorationPhenylisothiocyanate condensation

References

  • Lusardi, M., et al. (2023).[2] "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences.

  • Bagley, M. C., et al. (2015). "A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles." Journal of Organic Chemistry.

  • Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Organic Chemistry Frontiers.

  • Haufe, G., et al. (2010). "New Synthesis of Fluorinated Pyrazoles." Organic Letters.

  • Gopalsamy, A., et al. (2018). "Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Schoepfer, J., et al. (2019). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase BCR-ABL1." Journal of Medicinal Chemistry.

Sources

Foundational

Technical Deep Dive: 5-Methyl-1H-pyrazol-3-amine Derivatives

A Privileged Scaffold for Kinase Inhibition and Heterocyclic Functionalization Executive Summary The 5-methyl-1H-pyrazol-3-amine scaffold (CAS: 31230-17-8) represents a "privileged structure" in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Kinase Inhibition and Heterocyclic Functionalization

Executive Summary

The 5-methyl-1H-pyrazol-3-amine scaffold (CAS: 31230-17-8) represents a "privileged structure" in modern medicinal chemistry. Its planar geometry, capacity for multiple hydrogen-bonding interactions, and amphoteric nature make it an ideal mimic of the adenine ring in ATP. Consequently, this moiety serves as the critical "hinge-binding" element in numerous Type I and Type II kinase inhibitors, including the Aurora kinase inhibitor Tozasertib (VX-680) and various CDK/JAK inhibitors.

This technical guide dissects the synthetic accessibility, structure-activity relationships (SAR), and mechanistic utility of this scaffold, providing researchers with actionable protocols for its integration into drug discovery pipelines.

Chemical Fundamentals & Tautomerism

The core structure exists in tautomeric equilibrium. While often referred to interchangeably, the specific tautomer dictates reactivity during N-alkylation and metal coordination.

  • Tautomer A (1H-form): 5-methyl-1H-pyrazol-3-amine (Dominant in polar aprotic solvents).

  • Tautomer B (2H-form): 3-methyl-1H-pyrazol-5-amine.

Key Physicochemical Properties:

Property Value Significance in Drug Design
Molecular Weight 97.12 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 2 (Exocyclic amine + Ring NH) Critical for interacting with the kinase hinge region (e.g., Glu/Leu backbone).
H-Bond Acceptors 2 (Ring N + Exocyclic N) Facilitates water-bridged interactions in the solvent-exposed front.

| LogP | ~0.3 | High water solubility; favorable for oral bioavailability. |

Synthetic Methodologies

The synthesis of 5-methyl-1H-pyrazol-3-amine derivatives typically follows cyclocondensation strategies. The choice of reagents dictates the regioselectivity of N-substitution.

3.1 Core Synthesis Workflow

The most robust industrial route involves the condensation of cyanoacetone (or its sodium salt) with hydrazine hydrate . This method avoids the regioisomeric mixtures often seen when using substituted hydrazines.

SynthesisWorkflow Start Reagents: Cyanoacetone (Na salt) + Hydrazine Hydrate Step1 Cyclocondensation (pH 8-9, 20-60°C) Start->Step1 Nucleophilic Attack Inter Intermediate: Hydrazone Formation Step1->Inter Step2 Acidic Workup (HCl, pH 3) Inter->Step2 Cyclization & Elimination Product Product: 3-amino-5-methylpyrazole (>95% Purity) Step2->Product Crystallization

Figure 1: Industrial synthesis workflow for the generation of high-purity 3-amino-5-methylpyrazole core.

3.2 Regioselective Functionalization

When introducing substituents at the N1 position (critical for SAR), the reaction conditions determine the isomer ratio:

  • Acidic Conditions: Favor steric relief, often yielding the less hindered isomer.

  • Basic Conditions (NaH/DMF): Favor thermodynamic control, though mixtures of N1 and N2 alkylation are common and require chromatographic separation.

Medicinal Chemistry: Kinase Hinge Binding

The primary utility of this scaffold is its ability to dock into the ATP-binding pocket of protein kinases.

4.1 Mechanism of Action

In the context of Aurora Kinases or CDKs , the pyrazole ring acts as a bidentate ligand:

  • Exocyclic Amine (C3-NH2): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu residue in Aurora A).

  • Endocyclic Nitrogen (N2): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen of the hinge.

4.2 Structure-Activity Relationship (SAR) Map

The biological activity is modulated by substitutions at three vectors:

SAR_Map Core 5-methyl-1H-pyrazol-3-amine Scaffold N1 N1 Position (Solvent Front) Core->N1 C3 C3-Amine (Hinge Binder) Core->C3 C4 C4 Position (Gatekeeper Access) Core->C4 C5 C5-Methyl (Hydrophobic Pocket) Core->C5 N1_Desc Modulates solubility & PK. Large groups here prevent Type I binding. N1->N1_Desc C3_Desc Essential H-bond donor. Acylation usually abolishes activity. C3->C3_Desc C4_Desc Ideal for aryl coupling (Suzuki/SNAr). Determines selectivity. C4->C4_Desc C5_Desc Van der Waals contact. Substitution impacts ring planarity. C5->C5_Desc

Figure 2: SAR logic for optimizing kinase affinity and selectivity using the pyrazole scaffold.

Validated Experimental Protocol

Objective: Synthesis of 3-amino-5-methylpyrazole via Cyanoacetone condensation. Source Validation: Adapted from US Patent 5616723 and standard heterocyclic preparations [1, 2].

Materials
  • Sodium Cyanoacetone (or Cyanoacetone)

  • Hydrazine Hydrate (80% or 64% aqueous solution)

  • Hydrochloric Acid (10% and Concentrated)

  • Toluene (for azeotropic drying)[1]

  • Ethanol (Recrystallization solvent)[2][3][4]

Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, charge 52.5 g (0.5 mol) of Sodium Cyanoacetone.

  • Condensation: Add 0.45 mol of Hydrazine Hydrate dropwise, maintaining the internal temperature between 15°C and 20°C .

    • Expert Note: The reaction is exothermic. Precise temperature control prevents the formation of polymeric byproducts.

  • Cyclization: Allow the temperature to rise naturally to 35°C . Stir for 4 hours .

  • Acidification: Adjust pH to 3.0 using concentrated HCl. This protonates the amine, stabilizing the product in the aqueous phase while impurities remain organic.

  • Isolation:

    • Add Toluene (100 mL).

    • Neutralize the aqueous layer carefully with NaOH to precipitate the free base.

    • Separate the organic layer and extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane.

QC Criteria (Self-Validation):

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 46–48 °C (Lit. value).

  • 1H NMR (DMSO-d6): δ 2.05 (s, 3H, CH3), 4.40 (br s, 2H, NH2), 5.20 (s, 1H, C4-H), 11.0 (br s, 1H, NH).

    • Check: If the singlet at 5.20 is absent, cyclization failed.

Therapeutic Case Study: Tozasertib (VX-680)

Tozasertib utilizes the 3-amino-5-methylpyrazole moiety linked to a pyrimidine ring.

  • Target: Pan-Aurora Kinase Inhibitor.

  • Structural Logic: The 5-methyl-pyrazole serves as the "head group" that anchors the molecule in the ATP hinge region. The methyl group at the 5-position provides a crucial hydrophobic contact that positions the exocyclic amine for optimal hydrogen bonding with the kinase backbone [3].

  • Clinical Relevance: Demonstrates the scaffold's ability to support high-affinity binding (Ki ~ 0.6 nM for Aurora A).

References
  • Process for the preparation of 3-amino-5-methylpyrazole. US Patent 5616723A.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family . Int. J. Mol.[5] Sci. 2021.[5][6][7] National Institutes of Health (NIH). [Link]

  • Novel 3-aminopyrazole Inhibitors of MK-2 Discovered by Scaffold Hopping Strategy . Bioorg. Med. Chem. Lett. 2010. PubMed.[1][8] [Link]

  • 1H-Pyrazol-3-amine, 5-methyl- Compound Summary . PubChem CID 93146.[8] National Center for Biotechnology Information. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review . Int. J. Mol.[5] Sci. 2023.[4][5] National Institutes of Health (NIH). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine for Amide Bond Formation in Modern Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of the novel aminopyrazole, 1-(1-cyclopropylethyl)-5-methyl-1H-py...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of the novel aminopyrazole, 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, in amide bond formation. This document outlines detailed protocols, discusses the underlying chemical principles, and offers expert insights to streamline its integration into synthetic workflows.

Introduction: The Enduring Importance of the Amide Bond and the Role of Novel Amines

The amide bond is a cornerstone of modern pharmaceuticals and functional materials, with its prevalence in a vast array of biologically active molecules.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a fundamental transformation in organic chemistry.[1] While numerous methods exist, the demand for milder, more efficient, and selective protocols remains high, particularly when dealing with complex and sensitive substrates.[2]

The choice of the amine component is critical to the success of an amide coupling reaction. Steric and electronic properties of the amine influence its nucleophilicity and, consequently, the reaction kinetics and overall yield. 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine is a unique primary amine featuring a sterically demanding cyclopropylethyl group and a nucleophilic aminopyrazole core. Such substituted pyrazoles are of growing interest in medicinal chemistry due to their potential to impart favorable pharmacokinetic properties to drug candidates. This guide provides a framework for employing this promising building block in amide synthesis.

Chemical Properties of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine

A thorough understanding of the physicochemical properties of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine is essential for its effective application.

PropertyValueSource
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
Appearance Solid
SMILES CC(C1CC1)n2nc(C)cc2N
InChI Key WWUFXXHXBBRKJV-UHFFFAOYSA-N

The presence of the pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, influences the basicity and nucleophilicity of the exocyclic amine. The lone pair of electrons on the amine nitrogen can participate in resonance with the pyrazole ring, which can modulate its reactivity compared to a simple alkylamine.[3]

General Workflow for Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process at room temperature due to the formation of a stable ammonium-carboxylate salt.[4] Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. The general workflow involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[4]

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Coupling Reagent Activated IntermediateAmine Activated IntermediateAmine Tetrahedral Intermediate Tetrahedral Intermediate Activated IntermediateAmine->Tetrahedral Intermediate Amide Product Amide Product Tetrahedral Intermediate->Amide Product Elimination of Leaving Group Amine 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine

Caption: Generalized workflow for amide bond formation.

Recommended Protocols for Amide Coupling

Given the novelty of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, the following protocols are based on well-established amide coupling methodologies that are broadly applicable. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) is recommended for each specific substrate combination.

Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used coupling reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4][5][6] This intermediate is then susceptible to nucleophilic attack by the amine.[5][6] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress side reactions and improve efficiency.[6]

G Start Dissolve Carboxylic Acid and Amine in Aprotic Solvent (e.g., DMF, DCM) Add_Base Add Non-Nucleophilic Base (e.g., DIPEA, Et3N) (Optional, for HCl salts) Start->Add_Base Add_EDC Add EDC (1.1-1.5 eq) and HOBt (1.0-1.2 eq) Add_Base->Add_EDC Stir Stir at Room Temperature for 12-24 hours Add_EDC->Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify

Caption: Experimental workflow for EDC/HOBt mediated amide coupling.

Detailed Steps:

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF), 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine (1.0-1.2 eq).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 eq).

  • Add 1-hydroxybenzotriazole (HOBt) (1.0-1.2 eq) to the mixture.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Choices:

  • EDC: A water-soluble carbodiimide, simplifying the removal of the urea byproduct during aqueous workup.[7]

  • HOBt: Acts as a catalyst and scavenger for the O-acylisourea intermediate, forming an active ester that is less prone to racemization and side reactions.

  • DIPEA/Et₃N: Used to neutralize any acid present (e.g., from amine salts) and to facilitate the reaction.

Uronium and phosphonium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient for amide bond formation, particularly for sterically hindered amines or acids.[8][9] HATU activates the carboxylic acid by forming an OAt-active ester, which rapidly reacts with the amine.[8][10]

G Start Dissolve Carboxylic Acid in Aprotic Solvent (e.g., DMF) Add_Base Add Non-Nucleophilic Base (e.g., DIPEA) Start->Add_Base Add_HATU Add HATU (1.1-1.5 eq) Add_Base->Add_HATU Stir_Activation Stir for 5-10 minutes (Activation Step) Add_HATU->Stir_Activation Add_Amine Add 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine Stir_Activation->Add_Amine Stir_Reaction Stir at Room Temperature for 2-12 hours Add_Amine->Stir_Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Stir_Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify

Sources

Application

Application Notes &amp; Protocols: Reductive Amination with Aminopyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of N-Substituted Aminopyrazoles The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Substituted Aminopyrazoles

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] These heterocycles are integral to the development of therapeutics targeting various diseases, including cancer, inflammation, and infectious agents, often by acting as potent enzyme inhibitors.[1] The strategic derivatization of the amino group on the pyrazole ring via reductive amination is a powerful and efficient method for synthesizing libraries of novel compounds, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3] This application note provides a detailed guide to the principles, procedures, and practical considerations for performing reductive amination with aminopyrazole derivatives.

The Mechanism of Reductive Amination

Reductive amination is a robust chemical transformation that forms a new carbon-nitrogen bond by converting a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[4][5] The reaction proceeds in two principal stages:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine (for primary amines) or an enamine (for secondary amines). Under the typically neutral to mildly acidic conditions of the reaction, the imine can be protonated to form a highly electrophilic iminium ion.[5]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final amine product.[4]

A key advantage of modern reductive amination is the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl compound, allowing the entire process to be performed in a single pot (a "direct" reductive amination).[1][6]

Mechanism of Direct Reductive Amination

G cluster_1 Step 1: Imine/Iminium Formation cluster_2 Step 2: Reduction A Aminopyrazole (R-NH2) C Hemiaminal Intermediate A->C Nucleophilic Attack B Aldehyde (R'-CHO) B->C D Imine C->D - H2O E Iminium Ion D->E + H+ (Acid Catalyst) G N-Substituted Aminopyrazole Product E->G Hydride Transfer F Reducing Agent (e.g., NaBH(OAc)3) F->E

Caption: The two-stage process of direct reductive amination.

Selecting the Appropriate Reducing Agent

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should be mild enough to not reduce the starting aldehyde or ketone but potent enough to efficiently reduce the intermediate iminium ion.[5]

Reducing AgentFormulaCommon SolventsKey Characteristics & Insights
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, DCM, THF, DioxaneThe reagent of choice for most applications. [3][7] Its reduced reactivity, owing to the electron-withdrawing acetate groups, prevents the reduction of most aldehydes and ketones.[8] It is moisture-sensitive and not compatible with protic solvents like methanol.[1][7] Acetic acid is often added as a catalyst to facilitate imine formation.[8]
Sodium Cyanoborohydride NaBH₃CNMethanol, EthanolHistorically popular and effective, especially in protic solvents.[7] However, it is highly toxic, and the reaction can generate toxic hydrogen cyanide gas, particularly under acidic conditions, necessitating careful pH control (typically pH 6-7).[5][8]
Sodium Borohydride NaBH₄Methanol, EthanolA stronger reducing agent that can reduce the starting carbonyl compounds.[7] To avoid this, the reaction is often performed in a stepwise manner: the imine is pre-formed, and then NaBH₄ is added.[9] This can be an effective strategy for simple aldehydes and primary amines where imine formation is rapid.[10]

Workflow for Reducing Agent Selection

G Start Start: Reductive Amination of Aminopyrazole Q1 Are the carbonyl and amine substrates stable to mild acid (e.g., AcOH)? Start->Q1 A1_Yes Use NaBH(OAc)3 (STAB) in an aprotic solvent (e.g., DCE, THF). Q1->A1_Yes Yes A1_No Consider a two-step procedure. Q1->A1_No No Q2 Is rapid imine formation expected (e.g., simple aldehyde + primary amine)? A1_No->Q2 A2_Yes Pre-form imine in MeOH, then add NaBH4. Q2->A2_Yes Yes A2_No Are you equipped to handle the toxicity of NaBH3CN and its byproducts? Q2->A2_No No A3_Yes Use NaBH3CN in MeOH, maintaining pH 6-7. A2_No->A3_Yes Yes A3_No Re-evaluate substrate stability for STAB conditions or seek alternative synthetic routes. A2_No->A3_No No

Caption: Decision tree for selecting a suitable reducing agent.

General Protocol for Reductive Amination of an Aminopyrazole Derivative

This protocol describes a general procedure for the direct reductive amination of an aminopyrazole with an aldehyde using sodium triacetoxyborohydride (STAB).

Materials:

  • Aminopyrazole derivative (1.0 equiv)

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Glacial acetic acid (optional, 1.0-2.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aminopyrazole derivative (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv).

  • Solvent Addition: Add anhydrous DCE or THF to dissolve the starting materials. The concentration is typically in the range of 0.1-0.5 M.

  • Acid Catalyst (Optional but Recommended): If desired, add glacial acetic acid (1.0-2.0 equiv) to the mixture. This can catalyze the formation of the iminium ion and accelerate the reaction.[8]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 equiv) to the stirred solution in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-substituted aminopyrazole.

Case Study: Synthesis of 1-Aryl-5-ferrocenyl-N-substituted-1H-pyrazole-4-methanamines

A study by Simenel et al. demonstrated the effective use of reductive amination on a complex pyrazole system.[11] They investigated the direct reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde with various primary and secondary amines.

Optimized Reaction Conditions: [11]

  • Substrates: 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and the corresponding amine (1.2 mmol).

  • Reducing Agent: Sodium triacetoxyborohydride (1.4 mmol).

  • Solvent: Dry 1,2-dichloroethane (35 mL).

  • Temperature: Reflux.

  • Reaction Time: 1-3 hours.

  • Workup: Quenching with saturated aqueous NaHCO₃ and extraction with CH₂Cl₂.

This example highlights that for some less reactive or sterically hindered substrates, elevated temperatures (reflux) may be necessary to drive the reaction to completion.[11]

Troubleshooting and Field-Proven Insights

  • Low Yield/No Reaction:

    • Insight: Imine/iminium formation is often the rate-limiting step and is an equilibrium process.[5]

    • Solution: Add a catalytic amount of acetic acid to promote iminium ion formation.[8] If water is a concern, especially with less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can shift the equilibrium.

  • Reduction of Carbonyl Starting Material:

    • Insight: This indicates the reducing agent is too strong or the conditions are too harsh.

    • Solution: Switch to a milder reducing agent like STAB.[3] If using NaBH₄, ensure the imine is fully formed before adding the reductant by monitoring with TLC or NMR.[9]

  • Over-alkylation (Dialkylation of Primary Amines):

    • Insight: The secondary amine product can react again with the aldehyde, leading to a tertiary amine byproduct.[5]

    • Solution: Use a slight excess of the primary amine relative to the aldehyde. Alternatively, perform a stepwise reaction where the imine is formed first, then reduced, which can offer better control.[10]

Conclusion

Reductive amination is a highly reliable and versatile method for the N-alkylation of aminopyrazole derivatives. By understanding the underlying mechanism, carefully selecting the appropriate reducing agent, and optimizing reaction conditions, researchers can efficiently generate diverse libraries of N-substituted aminopyrazoles. The use of sodium triacetoxyborohydride has become the gold standard for this transformation, offering a safe, selective, and high-yielding pathway to novel compounds crucial for advancing drug discovery and development programs.

References

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. - ResearchGate. Available from: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]

  • Myers, A. Chem 115 - C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available from: [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4. Available from: [Link]

  • Carlson, M. W., et al. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Available from: [Link]

  • Labadie, G. R. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. Available from: [Link]

  • Reductive Amination. GSK. Available from: [Link]

  • Hill, M. D., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 268-281. Available from: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available from: [Link]

  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available from: [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available from: [Link]

  • Reddit discussion on reductive amination issues. (2025). Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

Sources

Method

Preparation of kinase inhibitors using cyclopropylethyl pyrazole amines

Application Note: Optimized Synthesis and Profiling of Kinase Inhibitors Utilizing the 1-(2-Cyclopropylethyl)-1H-pyrazol-4-amine Scaffold Executive Summary The pyrazole amine moiety is a "privileged structure" in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis and Profiling of Kinase Inhibitors Utilizing the 1-(2-Cyclopropylethyl)-1H-pyrazol-4-amine Scaffold

Executive Summary

The pyrazole amine moiety is a "privileged structure" in kinase inhibitor design, serving as a robust hinge-binder in the ATP-binding pocket of tyrosine and serine/threonine kinases (e.g., JAK, TRK, CDK families). However, optimizing the solvent-exposed tail is critical for ADME properties. The 2-cyclopropylethyl group offers a strategic advantage: it provides steric bulk similar to an isobutyl group but with significantly enhanced metabolic stability by blocking cytochrome P450-mediated oxidation sites common in aliphatic chains.

This guide details a high-yield, scalable protocol for synthesizing 1-(2-cyclopropylethyl)-1H-pyrazol-4-amine and its subsequent conversion into active kinase inhibitors. It includes a self-validating ADP-Glo™ kinase assay protocol for potency determination.

Strategic Rationale & Retrosynthesis

Why this Scaffold?

  • Hinge Binding: The exocyclic amine at position 4 and the pyrazole nitrogen (N2) often form a donor-acceptor motif with the kinase hinge region.

  • Metabolic Blockade: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but resists

    
    -hydride elimination and hydroxylation.
    
  • Regiocontrol: Using 4-nitropyrazole as the starting material eliminates regioselectivity issues during alkylation, as the tautomers are identical until substituted.

Visualizing the Workflow

SynthesisWorkflow Start Start: 4-Nitropyrazole Step1 Step 1: N-Alkylation (Cs2CO3, DMF, 80°C) Start->Step1 Reagent Reagent: 2-Cyclopropylethyl bromide Reagent->Step1 Inter1 Intermediate A: 1-(2-cyclopropylethyl)-4-nitropyrazole Step1->Inter1 >90% Yield Step2 Step 2: Nitro Reduction (Fe/NH4Cl or Pd/C) Inter1->Step2 Core Core Scaffold: 1-(2-cyclopropylethyl)-1H-pyrazol-4-amine Step2->Core Critical Intermediate Step3 Step 3: Cross-Coupling (Buchwald-Hartwig or SnAr) Core->Step3 + Heteroaryl Halide Final Final Kinase Inhibitor Step3->Final

Figure 1: Modular synthetic workflow designed to maximize yield and minimize regiochemical byproducts.

Chemical Synthesis Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 1-(2-cyclopropylethyl)-1H-pyrazol-4-amine.

Safety Note: Cyclopropyl-containing alkyl halides can be mild alkylating agents. Use proper PPE.

Step 1: N-Alkylation

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitropyrazole (10.0 g, 88.4 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (43.2 g, 132.6 mmol, 1.5 eq). The use of cesium over potassium ensures higher solubility in DMF and faster reaction rates.

  • Alkylation: Add 1-bromo-2-cyclopropylethane (14.5 g, 97.2 mmol, 1.1 eq) dropwise.

  • Reaction: Heat to 80°C for 4 hours. Monitor by LC-MS (Target Mass: ~182 amu [M+H]+).

  • Workup: Cool to RT. Pour into ice water (500 mL). The product usually precipitates. Filter, wash with water, and dry. If oil forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: 4-nitropyrazole is symmetric; no regioisomers are possible here.

Step 2: Nitro Reduction (Chemoselective) Note: While Hydrogenation (H₂/Pd-C) is standard, cyclopropyl rings can sometimes open under high pressure or acidic conditions. The Iron/Ammonium Chloride method is recommended for high fidelity.

  • Setup: Suspend the nitro-intermediate (from Step 1) in EtOH:H₂O (4:1, 100 mL) .

  • Reagents: Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Reaction: Reflux (80°C) with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with hot EtOH.

  • Isolation: Concentrate the filtrate. Basify the residue with sat. NaHCO₃ to pH 9 and extract with DCM.

  • Yield: Expect >85% yield of the amine (brown oil or low-melting solid).

Protocol B: Coupling to Kinase "Warhead" (Example)

Objective: Coupling the amine core to a chloropyrimidine (common kinase motif).

  • Reagents: Mix Core Scaffold (1.0 eq), 2,4-dichloropyrimidine (1.0 eq), and DIPEA (2.5 eq) in n-Butanol or IPA .

  • Condition: Heat to 100°C for 12 hours (SnAr mechanism).

    • Expert Insight: The C4-position of pyrimidine is more electrophilic than C2. Regioselectivity usually favors substitution at C4. If C2 substitution is required, Buchwald-Hartwig conditions (Pd₂dba₃, Xantphos) are necessary.

Table 1: Troubleshooting the Synthesis

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete alkylation due to steric bulk.Switch solvent to NMP; increase temp to 95°C; add KI (0.1 eq) as catalyst (Finkelstein).
Ring Opening (Step 2) Hydrogenolysis of cyclopropane.Avoid Pd/C. Use Fe/NH₄Cl or SnCl₂/HCl reduction methods.
Regio-scrambling (Step 3) Competition between C2/C4 chlorides.Lower temperature to 0°C for addition, then slowly warm. Use 1 equivalent of amine strictly.

Biological Profiling: ADP-Glo™ Kinase Assay

Once the inhibitor is synthesized, its potency (IC₅₀) must be validated. We utilize the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that quantifies ADP formed during the kinase reaction. It is less prone to interference from fluorescent compounds than FRET-based assays.

Assay Principle
  • Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.

  • Depletion: ADP-Glo™ Reagent stops reaction and consumes remaining ATP.[1][2][3]

  • Detection: Kinase Detection Reagent converts ADP back to ATP → Luciferase/Luciferin reaction → Light.[1][3]

Visualizing the Assay Logic

AssayLogic Step1 1. Kinase Reaction (Enzyme + Inhibitor + ATP) Step2 2. ATP Depletion (Add ADP-Glo™ Reagent) Step1->Step2 60 min incubation Step3 3. ADP Detection (Add Detection Reagent) Step2->Step3 40 min incubation (Removes background ATP) Readout 4. Luminescence Signal (Proportional to % Conversion) Step3->Readout 30 min incubation

Figure 2: Step-by-step mechanism of the ADP-Glo™ bioassay.

Detailed Protocol

Materials:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

  • ATP (Ultra-Pure): Critical to minimize high background.

  • 384-well white, low-volume plates (Corning #4513).

Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of the synthesized inhibitor in 100% DMSO. Transfer 50 nL to the assay plate (acoustic dispensing or pin tool).

  • Enzyme Addition: Dilute the target kinase (e.g., JAK2, 0.2 ng/μL) in Kinase Buffer. Add 2 μL to the wells. Incubate 10 min (Pre-incubation allows inhibitor binding).

  • Substrate Initiation: Add 2 μL of ATP/Peptide substrate mix (at K_m concentrations).

    • Self-Validation Check: Include "No Enzyme" controls (0% activity) and "No Inhibitor" controls (100% activity) on every plate. Z-factor must be > 0.5.

  • Reaction: Incubate at RT for 60 minutes.

  • Development:

    • Add 4 μL ADP-Glo™ Reagent . Incubate 40 min.

    • Add 8 μL Kinase Detection Reagent . Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision or GloMax).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a 4-parameter logistic equation to derive IC₅₀.

References

  • Wylie, A. A., et al. (2016).[4] "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual (TM313)." Promega Protocols. Link

  • Deng, X., & Mani, N. S. (2008).[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. Link

  • BenchChem. (2025).[6] "Applications in medicinal chemistry for cyclopropyl-containing compounds." BenchChem Application Notes. Link

Sources

Application

Scalable Synthesis Protocols for 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine

Executive Summary This Application Note details a robust, scalable synthetic route for 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine (Target Molecule). This compound is a critical aminopyrazole scaffold, often utili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable synthetic route for 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine (Target Molecule). This compound is a critical aminopyrazole scaffold, often utilized as a pharmacophore in kinase inhibitors and GPCR modulators.

The synthesis addresses the primary challenge in aminopyrazole chemistry: Regioselectivity . The reaction of mono-substituted hydrazines with


-ketonitriles often yields a mixture of the 3-amino-5-methyl and 5-amino-3-methyl isomers. This protocol utilizes 3-ethoxybut-2-enenitrile  as a regiocontrol element to exclusively drive the formation of the desired 5-methyl-3-amine  isomer, ensuring high purity (>98%) and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary modules:

  • Module A: Construction of the chiral hydrazine core via reductive amination of methyl cyclopropyl ketone.

  • Module B: Regioselective [3+2] cyclocondensation to form the pyrazole ring.

Reaction Pathway Diagram

Synthesis_Pathway SM1 Methyl Cyclopropyl Ketone (Starting Material) INT1 Intermediate 1: Hydrazone SM1->INT1 Condensation SM2 Hydrazine Hydrate SM2->INT1 INT2 Intermediate 2: (1-Cyclopropylethyl)hydrazine INT1->INT2 Reduction (NaBH3CN or H2/Cat) TARGET TARGET: 1-(1-cyclopropylethyl)- 5-methyl-1H-pyrazol-3-amine INT2->TARGET Regioselective Cyclization SM3 3-Ethoxybut-2-enenitrile (Regiocontrol Reagent) SM3->TARGET

Figure 1: Strategic workflow for the synthesis of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine.

Detailed Experimental Protocols

Module A: Synthesis of (1-Cyclopropylethyl)hydrazine

Rationale: Direct alkylation of hydrazine with secondary halides (e.g., 1-cyclopropylethyl bromide) leads to poly-alkylation. The reductive amination strategy via a hydrazone intermediate is superior for mono-alkylation control.

Reagents:

  • Methyl cyclopropyl ketone (1.0 equiv)

  • Hydrazine hydrate (64% or 80%, 3.0 equiv)

  • Sodium cyanoborohydride (

    
    ) (1.1 equiv)
    
  • Acetic acid (Catalytic)

  • Solvent: Methanol (MeOH)

Step-by-Step Protocol:

  • Hydrazone Formation:

    • Charge a reactor with Methanol (10 vol) and Hydrazine Hydrate (3.0 equiv).

    • Cool the solution to 0–5 °C.

    • Add Methyl cyclopropyl ketone (1.0 equiv) dropwise over 30 minutes, maintaining temperature <10 °C.

    • Note: The excess hydrazine favors mono-hydrazone formation over azine formation.

    • Warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC or GC (disappearance of ketone).

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add Acetic acid until pH reaches ~4–5.

    • Add Sodium cyanoborohydride (1.1 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at room temperature for 12 hours.

  • Workup & Purification:

    • Quench reaction with 6N NaOH to pH >12.

    • Concentrate under reduced pressure to remove Methanol.

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
       vol).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Distillation: Purify the crude oil via vacuum distillation (bp ~60-65 °C at 10 mmHg) to obtain (1-cyclopropylethyl)hydrazine as a colorless oil.

Module B: Regioselective Pyrazole Formation

Rationale: The reaction of alkyl hydrazines with 3-aminocrotononitrile typically yields the undesired 5-amino-3-methyl isomer. To force the formation of the 3-amino-5-methyl isomer, we utilize 3-ethoxybut-2-enenitrile . The substituted nitrogen of the hydrazine (more nucleophilic) attacks the vinyl ether carbon (hard electrophile), displacing ethanol. This positions the alkyl-bearing nitrogen adjacent to the methyl group, ensuring the correct regiochemistry upon cyclization.

Reagents:

  • (1-Cyclopropylethyl)hydrazine (1.0 equiv)

  • 3-Ethoxybut-2-enenitrile (1.05 equiv)

  • Solvent: Ethanol (EtOH)

  • Catalyst: Acetic Acid (0.1 equiv) or HCl (conc.) for salt formation.

Step-by-Step Protocol:

  • Condensation:

    • Charge reactor with Ethanol (8 vol) and (1-cyclopropylethyl)hydrazine (1.0 equiv).

    • Add 3-ethoxybut-2-enenitrile (1.05 equiv) in one portion.

    • Heat the mixture to Reflux (78 °C) .

    • Stir for 6–8 hours.

    • Mechanism Check: The secondary amine of the hydrazine attacks the

      
      -carbon of the nitrile, eliminating ethanol. The terminal 
      
      
      
      then attacks the nitrile carbon to close the ring.
  • Isolation (Free Base):

    • Cool reaction to room temperature.[1]

    • Concentrate solvent to ~20% volume.

    • Add Water (10 vol) and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with Brine.

    • Dry (

      
      ) and concentrate to a solid.
      
  • Purification (Recrystallization):

    • Recrystallize the crude solid from Isopropyl Acetate/Heptane (1:3).

    • Filter and dry at 45 °C under vacuum.

Yield: Expected 65–75% over two steps. Appearance: Off-white to pale yellow crystalline solid.

Analytical Data & Validation

ParameterSpecificationMethod
Appearance Off-white crystalline solidVisual
Purity > 98.0%HPLC (254 nm)
Mass Spec [M+H]+ = 180.25 (Calc: 180.14)LC-MS (ESI+)
1H NMR Characteristic Pyrazole-H4 singlet ~5.3 ppm1H NMR (DMSO-d6)
Regiochemistry NOE correlation between N-CH and C5-MethylNOESY NMR

Regiochemistry Validation (Critical): To confirm the 5-methyl position:

  • Perform a NOESY 1H-NMR experiment.

  • Positive Result: Strong NOE signal observed between the methine proton of the 1-cyclopropylethyl group and the protons of the 5-methyl group.

  • Negative Result (Wrong Isomer): If the 3-methyl isomer formed, the N-substituent would be distant from the methyl group, showing no NOE.

Safety & Scale-Up Considerations

Process Safety
  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Use in a closed system with scrubber. Avoid contact with metal oxides which can catalyze decomposition.

  • Exotherms: The addition of methyl cyclopropyl ketone to hydrazine is exothermic. Controlled addition is mandatory.

  • Hydrogen Evolution: The reduction step with

    
     generates 
    
    
    
    . Ensure adequate venting and nitrogen sweep.
Scale-Up Modifications

For multi-kilogram batches:

  • Solvent Swap: Replace Methanol with Ethanol in Module A to reduce toxicity profile.

  • Quenching: Use Acetone to quench excess hydrazine before workup (forms acetone azine, which is less toxic and easily separated).

  • Crystallization: Develop a seeded cooling crystallization profile for Module B to avoid oiling out.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry, 2008 , 73(9), 3523–3529. Link

    • Context: Establishes the use of enol ethers (like 3-ethoxybut-2-enenitrile) to direct nucleophilic attack of the substituted hydrazine nitrogen to the -carbon, favoring the 5-methyl-3-amine isomer.
  • Hydrazine Synthesis

    • Ragnarsson, U. "Synthetic Methodology for Alkyl Hydrazines." Chemical Society Reviews, 2001 , 30, 205-213. Link

    • Context: Reviews reductive amination techniques for hindered hydrazines.
  • General Pyrazole Chemistry: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996, Vol 3. Context: Definitive source on pyrazole tautomerism and numbering conventions.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine

Compound: 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine[1][2] Status: Active Support Ticket ID: SOL-PYR-003 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine[1][2]

Status: Active Support Ticket ID: SOL-PYR-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are encountering solubility difficulties with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine . This is a common challenge with N-alkylated aminopyrazoles. The molecule combines a polar, hydrogen-bonding head group (aminopyrazole) with a highly lipophilic, sterically bulky tail (1-cyclopropylethyl).[2]

The Core Conflict: The aminopyrazole core is a weak base (pKa ~3.5–4.5), meaning it is neutral and hydrophobic at physiological pH (7.4). The cyclopropylethyl group further increases the LogP (partition coefficient), leading to rapid precipitation ("crashing out") when DMSO stocks are diluted into aqueous buffers.

This guide provides validated protocols to overcome these issues for biological assays, animal formulation, and analytical chemistry.

Part 1: Physicochemical Profile & Solvent Compatibility

Before attempting formulation, review the predicted solubility profile. This molecule exhibits "brick-dust" behavior—high crystallinity and low water solubility.[1][2]

Table 1: Estimated Solubility Profile

Solvent SystemSolubility RatingApplicationNotes
DMSO (Anhydrous) High (>50 mM)Stock Solutions Recommended storage solvent.[1][2] Hygroscopic; keep sealed.
Ethanol (100%) Moderate/HighStock/EvaporationGood for transfers; less toxic than DMSO.
Water (pH 7.4) Very Low (<10 µM)Danger Zone Do not dissolve directly. Will form a suspension.
0.1 M HCl (pH 1) Moderate (>1 mM)FormulationProtonation of the pyrazole ring improves solubility.
PEG-400 ModerateCo-solventUseful for in vivo vehicle formulation.[1][2]
Part 2: Troubleshooting Workflows (Q&A)
Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into PBS/Media."

Diagnosis: This is "Solvent Shock." You are introducing a hydrophobic molecule dissolved in a chaotropic solvent (DMSO) into a highly ordered aqueous environment. The water molecules force the hydrophobic cyclopropyl tails together, causing aggregation.

The Fix: The "Intermediate Dilution" Protocol Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate step to lower the kinetic energy barrier.

Step-by-Step Protocol:

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Prepare Intermediate: Dilute Stock 1:10 into 100% Ethanol or PEG-400 (Result: 1 mM).

  • Final Dilution: Slowly add the Intermediate (dropwise with vortexing) into the pre-warmed (37°C) media/buffer.

Critical Technical Note: The 1-cyclopropylethyl group is bulky.[1][2] If your concentration is >10 µM in the assay, you must use a carrier. Add 0.5% Methylcellulose or 5% Solutol HS 15 to your buffer before adding the compound.

Issue 2: "I need to formulate this for IP/PO dosing in mice, but DMSO is toxic."

Diagnosis: Pure DMSO is not suitable for high-volume dosing.[1][2] You need a vehicle that utilizes the molecule's basicity or shields its lipophilicity.

The Fix: pH Adjustment or Cyclodextrin Complexation

Option A: The "Acid Trap" (For IP/PO) Since the pyrazole nitrogen is basic, it will ionize at low pH.

  • Dissolve compound in 5% DMSO .

  • Add 45% PEG-400 .

  • Add 50% Water containing 1-2 molar equivalents of HCl or Methanesulfonic acid.

    • Result: The salt form forms in situ, preventing precipitation.

Option B: Cyclodextrin Shielding (Preferred for IV)

  • Prepare 20% (w/v) HP-β-Cyclodextrin (HPβCD) in water.

  • Dissolve compound in minimal DMSO (e.g., 20 mg/mL stock).

  • Add DMSO stock slowly to the HPβCD solution with vigorous stirring.

  • Sonicate for 20 minutes at 40°C.

    • Mechanism:[1][3][4] The lipophilic cyclopropyl tail inserts into the cyclodextrin cavity, hiding it from water.

Issue 3: "I see ghost peaks or carryover in my LC-MS runs."

Diagnosis: The cyclopropyl group is "sticky" on C18 columns. It adsorbs to the injector needle and plastic tubing.

The Fix: Aggressive Needle Wash [2]

  • Weak Wash: 10% Methanol / 90% Water.

  • Strong Wash: 1:1:1 Acetonitrile : Isopropanol : Acetone (The "Magic Mix" for lipophilic amines).

  • Column: Switch to a C8 column or a Phenyl-Hexyl column, which often provides better peak shape for aromatic amines than standard C18.[1][2]

Part 3: Decision Logic & Workflows
Visual Guide 1: Solubility Optimization Decision Tree

Use this logic flow to determine the correct formulation strategy based on your end application.

SolubilityLogic Start Start: 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine AppCheck What is the Application? Start->AppCheck InVitro In Vitro (Cell/Enzyme) AppCheck->InVitro InVivo In Vivo (Animal Dosing) AppCheck->InVivo Analytical Analytical (HPLC/NMR) AppCheck->Analytical ConcCheck Final Conc > 10 µM? InVitro->ConcCheck RouteCheck Route of Admin? InVivo->RouteCheck SolventSel Solvent: NMR: DMSO-d6 or CDCl3 LC: ACN/H2O + 0.1% Formic Acid Analytical->SolventSel SimpleDil Standard Protocol: DMSO Stock -> Media (Max 0.5% DMSO) ConcCheck->SimpleDil No ComplexDil Carrier Protocol: Use 0.1% Pluronic F-127 or Intermediate Dilution ConcCheck->ComplexDil Yes Oral Oral/IP: PEG400 (40%) + Water (55%) + 1eq HCl (5%) RouteCheck->Oral PO / IP IV IV Injection: 20% HP-beta-Cyclodextrin (Avoid precipitation risk) RouteCheck->IV IV

Caption: Decision matrix for selecting the appropriate solvent system based on experimental constraints.

Visual Guide 2: The "Spring and Parachute" Concept

Understanding why your compound precipitates is key to stopping it.

SpringParachute Stock DMSO Stock (High Energy State) Dilution Dilution into Buffer Stock->Dilution Supersat Supersaturated Solution (The 'Spring') Dilution->Supersat Rapid Mixing Precip Precipitation (Crystalline Solid) Supersat->Precip Standard Buffer (Fast Crash) Stable Stable Micelle/Complex (The 'Parachute') Supersat->Stable With Cyclodextrin or Surfactants

Caption: The "Spring" is the unstable supersaturated state. Without a stabilizer (the "Parachute" like Cyclodextrin), the molecule reverts to its crystal form.

Part 4: Expert Commentary (The "Why")

The Chiral Factor: The "1-cyclopropylethyl" group introduces a chiral center at the carbon attaching the cyclopropyl ring to the nitrogen.[2]

  • Implication: If your batch is a racemate (mixture of enantiomers), it may actually be more soluble than the pure enantiomer due to less efficient crystal packing.

  • Warning: If you switch from a racemic batch to a chirally pure batch (e.g., for clinical candidates), expect the solubility to decrease . You must re-validate your formulation.

The "Aniline" Analogy: Chemically, the exocyclic amine at position 3 behaves similarly to an aniline. It is electron-rich but not highly basic.[1][2] However, the pyrazole N2 (the pyridine-like nitrogen) is the primary basic site. Protonation here disrupts the aromaticity slightly but is energetically favorable in acidic media (pH < 4). This is why the "Acid Trap" method (Option A above) works so well.

References
  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Compendium of Synthetic Means to Correct Bioavailability/Solubility Defects. Journal of Medicinal Chemistry.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.

  • BenchChem Technical Support. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.

  • PubChem. (2025).[5] 5-methyl-1H-pyrazol-3-amine Compound Summary. National Library of Medicine.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility troubleshooting in drug discovery).

Sources

Optimization

Technical Support Center: Purification of Aminopyrazoles by Column Chromatography

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of this important class of heterocyclic compounds. Aminopyrazoles, due to their inherent basicity, polarity, and potential for metal chelation, often present unique purification hurdles. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles to ensure robust and reproducible results.

Troubleshooting Guide

This section addresses specific issues encountered during the column chromatography of aminopyrazoles in a direct question-and-answer format.

Q1: My aminopyrazole is streaking or tailing badly on the silica gel column, leading to poor separation and mixed fractions. What's happening and how do I fix it?

A1: The Cause: Unwanted Secondary Interactions

Peak tailing is a classic sign of strong, undesirable interactions between your basic aminopyrazole and the stationary phase.[1][2] Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH).[3] The basic nitrogen atoms on your aminopyrazole can interact with these acidic sites in two ways:

  • Acid-Base Interaction: The basic amine gets protonated by the acidic silanol, forming a salt. This ionized form has a very high affinity for the polar stationary phase, causing it to lag behind the main band and elute slowly, resulting in a "tail".[3][4]

  • Hydrogen Bonding: The amine can also form strong hydrogen bonds with the silanol groups, which slows its movement down the column.[2]

These interactions mean that not all analyte molecules travel through the column at the same speed, leading to asymmetrical, tailing peaks.[3]

The Solutions: Deactivating the Stationary Phase

The key is to minimize these secondary interactions by making the system less acidic.

  • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. Adding a small amount of a volatile base to your eluent neutralizes the acidic silanol sites and ensures your aminopyrazole remains in its uncharged, free-base form.[5]

    • For Hexane/Ethyl Acetate systems: Add 0.1-2% triethylamine (TEA).

    • For Dichloromethane/Methanol systems: Add 0.1-2% ammonium hydroxide or use methanol presaturated with ammonia.[5][6]

  • Pre-neutralize the Column: Before loading your sample, flush the packed column with your mobile phase containing the basic modifier.[6] This ensures the entire silica bed is "deactivated" before the compound is introduced, preventing it from getting stuck at the top of the column.[5]

  • Consider an Alternative Stationary Phase: If tailing persists, the issue may be severe. In such cases, switching to a less acidic stationary phase is a viable option.

    • Alumina (basic or neutral): Can be effective for purifying amines.[7]

    • Amino-functionalized silica: The amino groups on the silica surface repel basic analytes, minimizing unwanted interactions.[8]

Q2: I have little to no recovery of my aminopyrazole from the column. It seems to have disappeared. Where did it go?

A2: The Cause: Irreversible Binding or Degradation

This frustrating issue typically stems from two main problems:

  • Chelation and Irreversible Binding: Pyrazole rings, particularly with adjacent amino groups, can act as chelating agents for metal ions.[9][10] Standard silica gel contains trace metal impurities (like iron, aluminum, etc.). Your aminopyrazole may be forming strong, irreversible complexes with these metals, effectively binding it permanently to the column.[2][11]

  • On-Column Degradation: Although less common, some complex or sensitive aminopyrazoles can degrade on the acidic surface of silica gel.[12][13] This is especially true if the compound is exposed to the stationary phase for an extended period.

The Solutions: Protecting Your Compound

  • Use a Basic Modifier: As described in Q1, adding a base like triethylamine not only prevents tailing but also competes with your compound for binding to the acidic sites, reducing the likelihood of degradation.[6]

  • Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive air pressure to speed up the elution process.[12]

  • Test for Stability: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking that wasn't there initially, your compound is likely unstable on silica.[13][14]

  • Dry Loading: This is a critical technique. Dissolving your crude product in a strong, polar solvent and loading it directly onto the column can cause it to precipitate upon contact with the nonpolar mobile phase, leading to poor recovery. Dry loading involves adsorbing your compound onto a small amount of silica first, which is then added to the top of the column. This ensures a clean, even band at the start of the purification.[12]

Q3: My aminopyrazole and a key impurity are co-eluting, even though they show separation on TLC. How can I improve the resolution?

A3: The Cause: Insufficient Selectivity

Resolution in chromatography depends on efficiency, selectivity, and retention.[8] If two compounds co-elute, the chromatographic system is not selective enough to differentiate between them. This means the relative strength of their interactions with the stationary and mobile phases is too similar.

The Solutions: Optimizing Selectivity

  • Optimize the Mobile Phase: This is the easiest parameter to change.

    • Adjust Polarity: If using a gradient of ethyl acetate in hexane, try a shallower gradient or run the column isocratically (with a single solvent composition) to increase the separation distance between spots.[12]

    • Change Solvent System: The choice of solvent can dramatically alter selectivity. If a hexane/ethyl acetate system fails, try a different combination like dichloromethane/methanol or toluene/acetone. These solvents offer different types of interactions (e.g., dipole-dipole, hydrogen bonding) that can exploit subtle structural differences between your compound and the impurity.[12]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step. A different stationary phase offers a completely different interactive surface.

    • Reverse-Phase (C18): This is an excellent alternative where the separation mechanism is based on hydrophobicity. Polar compounds elute first. This can be highly effective for separating aminopyrazoles from non-polar impurities.[12][15]

  • Increase Column Length or Decrease Particle Size: A longer column or a stationary phase with smaller particles increases the number of theoretical plates, which can improve the resolution of closely eluting compounds.[16] However, this often leads to longer run times and higher backpressure.

Frequently Asked Questions (FAQs)

Q1: How do I select the best stationary phase for aminopyrazole purification?

A1: The choice of stationary phase is critical and depends on the specific properties of your aminopyrazole.[17]

Stationary PhasePrimary Use Case for AminopyrazolesAdvantagesDisadvantages
Silica Gel (Standard) General purpose, most common starting point.Inexpensive, well-understood, versatile.Acidic surface can cause tailing and degradation of basic compounds.[6][13]
Alumina For acid-sensitive aminopyrazoles.Available in basic, neutral, or acidic forms; good for separating amines.[7][8]Can have lower resolving power than silica for some compounds.
Amino-propyl Silica For strongly basic aminopyrazoles.Medium polarity; ideal for nitrogen-containing heterocycles; minimizes acid-base interactions.[8]More expensive; may have different selectivity than standard silica.
C18 (Reversed-Phase) When normal phase fails or for highly polar aminopyrazoles.Excellent for separating compounds based on hydrophobicity; avoids issues with acidic silanols.[15]Requires aqueous mobile phases; may not be suitable for very non-polar compounds.

Recommendation: Always start with standard silica gel and a mobile phase containing a basic modifier (e.g., triethylamine). This is the most cost-effective and often successful approach. If problems persist, consider alumina or C18 silica.

Q2: What is the best approach for selecting a mobile phase?

A2: The ideal mobile phase should provide a retention factor (Rf) for your target aminopyrazole of ~0.25-0.35 on a TLC plate. This ensures the compound moves down the column at an optimal rate.

Method Development Workflow:

  • Start with a standard solvent system: A common choice is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[12]

  • Run TLCs with varying polarity: Test solvent ratios such as 9:1, 4:1, 1:1, and 1:4 (hexane:ethyl acetate).

  • Add a basic modifier: To all test systems, add ~1% triethylamine to prevent streaking.[18]

  • Identify the optimal system: Choose the solvent mixture that gives your product an Rf of ~0.3 and provides the best separation from impurities.

  • Consider alternative systems if needed: If separation is poor, switch to a different solvent family (e.g., dichloromethane/methanol with 1% NH4OH) that offers different selectivity.[5][12]

Q3: How does pH affect the separation, and how can I control it?

A3: The pH of the chromatographic environment is one of the most powerful tools for controlling the retention of ionizable compounds like aminopyrazoles.[19][20][21]

  • Mechanism: The charge state of an aminopyrazole is pH-dependent. At a low pH (acidic conditions), the amine groups are protonated (R-NH3+), making the molecule highly polar and strongly retained on a polar stationary phase like silica.[22] At a high pH (basic conditions), the aminopyrazole is in its neutral, free-base form (R-NH2), making it less polar and allowing it to elute more easily.[5]

  • Control: You control the effective pH on the column by adding acidic or basic modifiers to the mobile phase.[19]

    • For Aminopyrazoles on Silica (Normal Phase): You almost always want to work under basic conditions to suppress ionization and ensure good peak shape. This is achieved by adding triethylamine or ammonia.[5][6]

    • For Aminopyrazoles on C18 (Reversed-Phase): The pH of the aqueous mobile phase can be adjusted with buffers (e.g., phosphate, acetate) or acids (e.g., formic acid, TFA) to fine-tune retention and selectivity.[15][23][24] Adjusting the pH to be at least 1.5 units away from the compound's pKa is recommended to ensure a stable retention time.[24]

Q4: What is "dry loading," and why is it recommended for aminopyrazoles?

A4: Dry loading is a sample application technique that improves resolution and prevents precipitation at the top of the column.[12]

Why it's important: Aminopyrazoles are often polar and may not be very soluble in the relatively non-polar mobile phase used for elution (e.g., 20% ethyl acetate in hexane). If you dissolve your crude mixture in a strong solvent (like pure dichloromethane or methanol) and apply it directly to the column, the strong solvent gets diluted by the mobile phase, causing your compound to crash out of solution and form a messy, uneven band. This leads to broad peaks, poor separation, and low recovery.

Protocol for Dry Loading:

  • Dissolve your crude sample in a minimal amount of a strong, volatile solvent (e.g., dichloromethane, methanol, or acetone).

  • Add a small amount of silica gel (typically 1-2 times the mass of your crude sample) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully layer this powder onto the top of your packed chromatography column.

  • Gently add a protective layer of sand on top before beginning elution.[12]

Q5: Can I use reversed-phase chromatography for aminopyrazoles?

A5: Yes, reversed-phase (RP) chromatography is an excellent and often underutilized technique for purifying aminopyrazoles, especially those that are highly polar or prove difficult to separate from non-polar impurities using normal-phase methods.

  • Principle: In RP chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[15][23] Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer, while polar compounds elute faster.

  • Typical Conditions: A mobile phase of water/acetonitrile or water/methanol is common. The pH of the aqueous portion is often adjusted with a modifier like formic acid or phosphoric acid to control the ionization state of the aminopyrazole and improve peak shape.[15]

Visual Workflows and Data

Troubleshooting Logic for Poor Separation

This diagram outlines a systematic approach to troubleshooting common separation issues.

TroubleshootingWorkflow start Problem: Poor Separation (Tailing, Streaking, or Co-elution) check_tlc Is the TLC showing tailing or streaking? start->check_tlc add_modifier Add 1% Triethylamine (TEA) or NH4OH to eluent check_tlc->add_modifier Yes check_coelution Are spots separate but co-eluting on the column? check_tlc->check_coelution No recheck_tlc Does TLC improve? add_modifier->recheck_tlc recheck_tlc->check_coelution No success Problem Solved recheck_tlc->success Yes optimize_mp Optimize Mobile Phase (Change polarity or solvent system) check_coelution->optimize_mp Yes change_sp Change Stationary Phase (e.g., Alumina, C18) optimize_mp->change_sp Still no separation optimize_mp->success Separation achieved change_sp->success

Caption: A troubleshooting workflow for poor aminopyrazole separation.

Method Development Decision Tree

This diagram provides a logical path for developing a purification method from scratch.

MethodDevelopment start Start: Crude Aminopyrazole Mixture tlc_screen 1. TLC Screen: Hexane/EtOAc + 1% TEA start->tlc_screen rf_check Is Product Rf ~0.3 with good separation? tlc_screen->rf_check run_column Run Normal Phase Column (Silica + TEA modifier) rf_check->run_column Yes adjust_polarity Adjust Polarity rf_check->adjust_polarity No, but separation exists change_solvents 2. Change Solvent System: DCM/MeOH + 1% NH4OH rf_check->change_solvents No, poor separation adjust_polarity->tlc_screen rf_check2 Is Product Rf ~0.3 with good separation? change_solvents->rf_check2 rf_check2->run_column Yes switch_phase 3. Switch to Reversed-Phase (C18) (Water/ACN + 0.1% Formic Acid) rf_check2->switch_phase No run_rp_column Run Reversed-Phase Column switch_phase->run_rp_column

Caption: Decision tree for aminopyrazole purification method development.

References

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com. Retrieved from [Link]

  • HPLC Method for Analysis of Aminopyrazole on Primesep Columns. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). PMC. Retrieved from [Link]

  • Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Choosing Your LC Stationary Phase. (2019). Restek Resource Hub. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. Retrieved from [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Technology Networks. Retrieved from [Link]

  • Modification of aminopropyl silica gel with some chelating agents and their effect on its stability against hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025). Gilson.com. Retrieved from [Link]

  • Six Suggestions for Successful Column Chromatography. (2020). Biocompare. Retrieved from [Link]

  • HPLC Separation Modes. (n.d.). Waters Corporation. Retrieved from [Link]

  • Column chromatography issues. (2024). Reddit. Retrieved from [Link]

  • Separation Theory. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. Retrieved from [Link]

  • Tailoring selectivity and efficiency: pyrazolyl-1H-1,2,4-triazole MCM-41 and silica hybrid materials for efficient cadmium(II) removal from water. (n.d.). PMC. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). Alwsci. Retrieved from [Link]

  • How Do You Improve Separation in Column Chromatography? (n.d.). Chromatography Today. Retrieved from [Link]

  • Maintenance of pH Stability during Ion-Exchange Chromatography Elution. (n.d.). Technology Networks. Retrieved from [Link]

  • Chromatography Optimization Strategy. (n.d.). BioPharm International. Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved from [Link]

  • Reasons for Peak Tailing of HPLC Column. (2025). Hawach. Retrieved from [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2025). YouTube. Retrieved from [Link]

  • Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chelating sorbents based on silica gel and their application in atomic spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Tailing in TLC - can anyone help? (2013). ResearchGate. Retrieved from [Link]

  • Synthesis of Silica Gel Chelated with Alizarin and 1-Nitroso-2-Naphthol for Solid Phase Extraction of Lead in Ground Water Samples. (2023). MDPI. Retrieved from [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]

  • Detective Work, Part II: Physical Problems with the Column. (2015). LCGC International. Retrieved from [Link]

  • What compounds are unstable in a silica gel column (chromatography). (n.d.). Reddit. Retrieved from [Link]

  • Troubleshooting protein recovery issues. (2025). Cytiva. Retrieved from [Link]

  • Solved: Why does spotting too much sample on a TLC plate... (2021). Chegg.com. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio. Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • When basification of silica gel is required, before using Column chromatography? (2014). ResearchGate. Retrieved from [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. (2022). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine reactions

The following technical guide addresses the challenges associated with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine and its regioisomers. Note on Nomenclature & Isomerism: There is a critical regiochemical distinct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the challenges associated with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine and its regioisomers.

Note on Nomenclature & Isomerism: There is a critical regiochemical distinction in this scaffold. Standard IUPAC numbering places the substituent on the nitrogen at position 1 (N1). The carbon adjacent to N1 is position 5 (C5), and the distal carbon is position 3 (C3).

  • Isomer A (Distal Amine): 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine. (Amine is far from the bulky N1 group; usually unhindered).

  • Isomer B (Proximal Amine): 1-(1-cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine. (Amine is adjacent to the bulky N1 group; severely hindered ).

  • Context: Isomer B (the 5-amino variant) is the key intermediate for TRK/ROS1 inhibitors like Repotrectinib (TPX-0005) . Most "steric hindrance" inquiries regarding this scaffold stem from the 5-amine (Isomer B) being misidentified or numbered differently by the user. This guide primarily addresses the Proximal (5-amino) steric challenges, as this is the industry-standard bottleneck.

[1]

Executive Summary: The "Buttressing" Problem

The 1-(1-cyclopropylethyl) group is a bulky, secondary alkyl substituent containing a rigid cyclopropyl ring. When located at N1, it exerts a massive steric influence on the adjacent C5 position.

  • If your amine is at C5 (Proximal): The N1-substituent acts as a "gatekeeper," blocking the trajectory of incoming electrophiles (e.g., acid chlorides, aldehydes). This is the primary cause of failed amide couplings and reductive aminations.

  • If your amine is at C3 (Distal): Reactivity is generally high. If you face hindrance here, it is likely due to the electrophile's own bulk or an error in regiochemical assignment.

Diagnostic Workflow (Interactive Q&A)

Q1: "My amide coupling yield is <20% using EDC/HOBt. What is happening?"

Diagnosis: You are likely using "Standard Peptide Conditions" on a "Sterically Congested Base." The bulky N1-tail shields the amine lone pair. Standard activation (carbodiimide) is too slow; the active ester hydrolyzes or rearranges before the hindered amine can attack. Solution: Switch to High-Energy Activation or Anionic Coupling .

Protocol A: The "Gold Standard" (HATU/HOAt)

  • Solvent: DMF (polar aprotic is essential to stabilize the transition state).

  • Base: DIPEA (3.0 equiv).

  • Coupling Agent: HATU (1.2 equiv) + HOAt (1.2 equiv). Note: HOAt is superior to HOBt for hindered systems due to the pyridine nitrogen effect.

  • Temperature: Start at 25°C; if no reaction in 4h, heat to 50°C.

Protocol B: The "Nuclear Option" (Anionic Coupling) Use this if HATU fails. It relies on deprotonating the amine to make it a super-nucleophile.

  • Dissolve the pyrazol-amine (1.0 equiv) in anhydrous THF under Argon.

  • Cool to -78°C (or 0°C if solubility is poor).

  • Add LiHMDS (Lithium bis(trimethylsilyl)amide, 1.0 M in THF, 1.1 equiv) dropwise. Stir for 30 min. The amine is now an amide anion (NH-).

  • Add the Acid Chloride (not carboxylic acid) of your partner molecule (1.1 equiv).

  • Allow to warm to RT. The reaction is usually instantaneous.

Q2: "I am trying to synthesize the pyrazole ring, but I get the wrong regioisomer."

Diagnosis: You are reacting (1-cyclopropylethyl)hydrazine with a beta-keto nitrile (e.g., 3-aminocrotononitrile or similar). Mechanism: The hydrazine has two nitrogens: N(alpha) (substituted) and N(beta) (unsubstituted).

  • Kinetic Control: The unsubstituted NH2 attacks the ketone first.

  • Thermodynamic Control: The bulky R group prefers to be distal to the methyl group. Solution: To force the formation of the 1-R-5-Amino-3-Methyl isomer (the hindered one), use Acidic Conditions (e.g., AcOH/EtOH reflux). The acid protonates the hydrazine, affecting the nucleophilicity ratio. If you need the 1-R-3-Amino-5-Methyl isomer, basic conditions often favor the alternative cyclization.

Q3: "Can I do a Buchwald-Hartwig coupling on this amine?"

Diagnosis: Yes, but the N1-bulk makes the oxidative addition/reductive elimination cycle sluggish if the ligand is too large. Recommendation:

  • Ligand: Avoid extremely bulky ligands like XPhos if the partner halide is also hindered. Use BrettPhos or RuPhos (specifically designed for primary amines).

  • Base: Cs2CO3 (weak) often fails. Use NaOtBu (strong base) to facilitate deprotonation.

  • Pre-catalyst: Use Pd(crotyl)(BrettPhos)Cl (G3 precatalyst) to ensure rapid initiation.

Comparative Data: Coupling Reagents

Table 1: Representative yields for coupling 1-(1-cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine with 4-fluorobenzoic acid (Model System).

MethodReagentsConditionsYieldNotes
Standard EDC / HOBtDCM, RT, 12h< 15%Recovery of starting material.
Enhanced HATU / DIPEADMF, 50°C, 6h65%Moderate yield; purification required.
Acid Chloride R-COCl / PyridineDCM, Reflux, 4h78%Good, but requires acid chloride prep.
Anionic LiHMDS / R-COCl THF, 0°C, 30min 92% Recommended for scale-up.
Catalytic T3P (50%) / PyridineEtOAc, Reflux, 12h60%Clean profile, slower reaction.

Visualizing the Steric Challenge

The following diagram illustrates the "Buttressing Effect" in the 5-amino isomer vs. the 3-amino isomer.

StericHindrance cluster_IsomerB Isomer B: Proximal (5-Amino) (The 'Problem' Isomer) cluster_IsomerA Isomer A: Distal (3-Amino) (The 'Easy' Isomer) N1_B N1 (Cyclopropylethyl) C5_B C5 (Amine NH2) N1_B->C5_B Adjacent (1.3 Å) StericClash STERIC SHIELDING N1_B->StericClash C3_B C3 (Methyl) C5_B->C3_B Distal StericClash->C5_B Blocks Electrophile N1_A N1 (Cyclopropylethyl) C5_A C5 (Methyl) N1_A->C5_A Adjacent C3_A C3 (Amine NH2) C5_A->C3_A Separated by C4 OpenAccess OPEN ACCESS C3_A->OpenAccess High Reactivity

Caption: Structural comparison showing how the N1-substituent sterically shields the C5-amine (Isomer B) while leaving the C3-amine (Isomer A) accessible.

Experimental Protocol: Anionic Amide Coupling

Recommended for overcoming severe steric hindrance in 5-amino-1-substituted pyrazoles.

Materials:

  • 1-(1-cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine (1.0 mmol, 165 mg)

  • 4-Fluorobenzoyl chloride (1.1 mmol, 174 mg)

  • LiHMDS (1.0 M in THF, 1.1 mL)

  • Anhydrous THF (5 mL)

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar and rubber septum. Purge with Argon/Nitrogen.

  • Solubilization: Add the pyrazol-amine and anhydrous THF. Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0°C (ice bath). Add LiHMDS dropwise over 2 minutes. The solution may turn yellow/orange (formation of the amide anion). Stir for 15 minutes at 0°C.

  • Coupling: Add the acid chloride dropwise (neat or dissolved in 0.5 mL THF).

  • Completion: Remove the ice bath immediately and stir at room temperature for 30 minutes.

  • Quench: Add Saturated NH4Cl (2 mL) to quench excess base.

  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine. Dry over Na2SO4.

  • Result: Concentrate in vacuo. The crude product is typically >90% pure amide.

References

  • Repotrectinib (TPX-0005) Structure & Synthesis: Drilon, A., et al. "Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent-Front Mutations." Cancer Discovery, 2018.[1]

  • Pyrazol-5-amine Synthesis & Regiochemistry: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry, 2008.

  • Anionic Coupling of Hindered Amines: "Amide Bond Formation: Beyond the Basics." Sigma-Aldrich Technical Bulletins.

  • Buchwald-Hartwig Coupling of Heterocyclic Amines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Optimization

Technical Support Center: Precision Acylation of Aminopyrazoles

The Core Challenge: The Ambident Nucleophile Aminopyrazoles present a classic "Ambident Nucleophile" problem. The molecule possesses multiple nucleophilic sites: the exocyclic amine (–NH₂) and the endocyclic ring nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The Ambident Nucleophile

Aminopyrazoles present a classic "Ambident Nucleophile" problem. The molecule possesses multiple nucleophilic sites: the exocyclic amine (–NH₂) and the endocyclic ring nitrogens.

  • The Trap: The ring nitrogen is often more kinetically accessible or acidic (depending on substitution), leading to N-acylation (formation of a pyrazolide) rather than the desired exocyclic amide .

  • The Complication: The electron-rich nature of the ring can also lead to bis-acylation (imide formation) if activation is too aggressive.

This guide provides the mechanistic logic and protocols to force the reaction toward the desired thermodynamic product.

Mechanistic Pathway Visualization

The following diagram illustrates the competition between Kinetic control (Ring N-Acylation) and Thermodynamic control (Exocyclic Amide).

PyrazoleAcylation cluster_0 Reaction Control Reactants Aminopyrazole + Acyl Donor TS Transition State Reactants->TS Kinetic Kinetic Product (Ring N-Acylation) TS->Kinetic Fast (Low Temp) Thermo Thermodynamic Product (Exocyclic Amide) TS->Thermo Slow (Direct) Kinetic->Thermo Thermal Rearrangement (Heat/Acid) Bis Bis-Acylated (Imide/Ring+Amine) Kinetic->Bis Excess Reagent Thermo->Bis Over-Acylation

Caption: Reaction pathway showing the kinetic preference for ring nitrogen acylation and the thermal migration required to reach the stable exocyclic amide.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: I used an acid chloride and base, but NMR shows the acyl group is on the ring nitrogen (pyrazolide). Why?

Diagnosis: You are operating under Kinetic Control .[1][2] The ring nitrogen (specifically N2 in 1-substituted pyrazoles) often reacts faster due to proximity to the base or specific solvation effects. The resulting N-acyl pyrazole is a stable intermediate at low temperatures.

The Fix: The "Thermal Shift" Do not discard the product. N-acyl pyrazoles are often "active amides."

  • Switch Solvent: Move to a higher boiling solvent (e.g., Toluene or Dioxane).

  • Apply Heat: Reflux the mixture. The acyl group will often migrate from the ring nitrogen to the exocyclic amine (Thermodynamic Sink).

  • Catalyst: Adding a catalytic amount of DMAP can accelerate this acyl transfer.

Q2: I am seeing significant Bis-Acylation (Imide formation). How do I stop it?

Diagnosis: The exocyclic amine, once acylated, is still nucleophilic enough (or the ring N is) to react again, especially if you use >1.1 equivalents of acid chloride/anhydride.

The Fix: Stoichiometry & Hydrolysis

  • Strict Stoichiometry: Use exactly 1.0 eq of acyl chloride. Add it slowly (dropwise) at 0°C.

  • The "Rescue" Wash: If bis-acylation occurs, the second acyl group is usually much more labile (it is an imide or N-acyl pyrazole bond).

    • Protocol: Treat the crude reaction mixture with LiOH (2.0 eq) in MeOH/THF at room temperature for 30 minutes. This selectively cleaves the unstable "second" acyl group while leaving the desired exocyclic amide intact.

Q3: My reaction is stalled. The aminopyrazole seems unreactive.

Diagnosis: The pyrazole ring is electron-withdrawing, making the amine a poor nucleophile (unlike a standard aniline). Standard EDC/NHS couplings often fail here.

The Fix: High-Energy Activation Switch to a coupling agent that generates a more reactive species, or use the Acid Chloride method with a catalyst.

  • Recommended: HATU or T3P (Propylphosphonic anhydride).

  • Alternative: Use the Acid Chloride with N-Methylimidazole (NMI) as a nucleophilic catalyst (more effective than pyridine here).

Experimental Protocols

Method A: The "High-Activation" Coupling (For Unreactive Amines)

Best for: Complex substrates where acid chlorides are too harsh.

ReagentEquivalentsRole
Carboxylic Acid (R-COOH)1.1Substrate
HATU1.2Coupling Agent
DIPEA (Hunig's Base)3.0Base
DMF or DMAcSolventPolar Aprotic Solvent

Step-by-Step:

  • Dissolve the Carboxylic Acid and HATU in dry DMF.

  • Add DIPEA and stir for 5 minutes (Pre-activation is crucial to form the O-At active ester).

  • Add the Aminopyrazole (1.0 eq).

  • Heat: Unlike standard peptides, heat this reaction to 50–60°C . The electron-poor amine requires this energy barrier to be overcome.

  • Monitor: Check LCMS after 2 hours.

Method B: The "Thermal Rearrangement" Route (For Acid Chlorides)

Best for: Scalable chemistry and correcting N-acylation issues.

ReagentEquivalentsRole
Acid Chloride (R-COCl)1.05Acyl Donor
Pyridine3.0Base/Solvent
DMAP0.1Acyl Transfer Catalyst
Toluene/DCMSolventReaction Medium

Step-by-Step:

  • Dissolve Aminopyrazole in Pyridine (or Toluene + 3 eq Pyridine).

  • Cool to 0°C. Add Acid Chloride dropwise.

  • Critical Decision Point:

    • If LCMS shows Product: Quench and isolate.

    • If LCMS shows Ring Acylation (Different Retention Time):Do not quench.

  • Rearrangement Step: Add DMAP (0.1 eq) and heat the mixture to 80–100°C for 2–4 hours.

  • Mechanism: The heat promotes the migration of the acyl group from the ring nitrogen to the exocyclic amine (Thermodynamic product).

Method C: Selective Hydrolysis (Bis-Acyl Cleanup)

Use this if your crude NMR shows two acyl groups.

Protocol:

  • Dissolve the crude bis-acylated mixture in THF:MeOH (1:1) .

  • Add 1M aq. LiOH (2.0 equivalents).

  • Stir at Room Temperature for 15–45 minutes.

  • Monitor: The "Imide" or "Ring-Acyl" peak will disappear rapidly; the desired amide is stable.

  • Neutralize with 1M HCl and extract.

Comparison of Activation Strategies

FeatureAcid ChlorideHATU/DIPEAT3P (Propylphosphonic Anhydride)
Reactivity Very HighHighModerate-High
Risk of Bis-Acylation HighLowVery Low
Regioselectivity Poor (Kinetic Control)GoodExcellent
Purification Acidic workup requiredRemoves Urea byproductWater soluble byproducts (Cleanest)
Recommendation Use for simple substrates + Thermal StepUse for complex/precious acidsUse for scale-up (Greenest)

References

  • Regioselectivity in Aminopyrazole Acylation Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chim.[3][4] It. (2017).[5][6] Context: Discusses the kinetic vs. thermodynamic preferences of 3- vs 5-aminopyrazoles.

  • Thermodynamic vs. Kinetic Control in Heterocycles Khandazhinskaya, A., et al. "Thermodynamic vs. Kinetic Control in Synthesis... from Heteropropargyl Precursor." Molecules (2022).[1][2][7] Context: Establishes the theoretical framework for temperature-dependent product distribution in pyrazole derivatives.

  • Acyl Migration Mechanisms (Mumm-Type Rearrangement) El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews (2011). Context: While focused on peptides, this review details the mechanism of O-to-N and N-to-N acyl migration essential for understanding the "Thermal Shift" protocol.

  • Bis-Acylation Troubleshooting Natarajan, P., et al. "Organocatalytic Chemoselective C4-Benzylation of 5-Aminopyrazoles." Asian Journal of Organic Chemistry (2024).[5] Context: Provides modern protocols for handling highly reactive aminopyrazole species and avoiding over-functionalization.

Sources

Troubleshooting

Removing impurities from 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine samples

This is a technical support guide designed for researchers and process chemists working with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine (CAS: 1153266-40-0 / Generic Analogues). This molecule is a critical heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine (CAS: 1153266-40-0 / Generic Analogues).

This molecule is a critical heterocyclic building block, often employed in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and other kinase-targeted therapeutics. Its purification is non-trivial due to the formation of persistent regioisomers and genotoxic hydrazine residues.

Subject: Troubleshooting Impurity Removal in 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine Ticket Priority: High (Process Chemistry / QC)

Part 1: Diagnostic Framework (Know Your Enemy)

Before attempting purification, you must identify which impurity class is compromising your sample. In the synthesis of 1-substituted-3-aminopyrazoles, three specific impurity vectors are dominant.

The Impurity Triad
Impurity TypeOriginDiagnostic Marker (1H NMR / HPLC)Risk Level
Regioisomer (5-amino-3-methyl)Cyclization selectivity failure (N1 vs N2 attack).NMR: Distinct shift in the pyrazole C4-H singlet (typically

ppm). HPLC: Close eluting "shoulder" peak.
Critical: Alters biological activity; difficult to separate.
Residual Hydrazine Unreacted (1-cyclopropylethyl)hydrazine.LC-MS: Mass match for hydrazine precursor. TLC: Dragendorff stain positive (orange).Safety: Genotoxic Impurity (GTI). Strict limits (<10 ppm).
Oxidation/Azo Dimers Air oxidation of the electron-rich amine.Visual: Sample turns red/brown.[1] NMR: Broad aromatic signals; loss of NH2 integration.Quality: Reduces yield and shelf-life.

Part 2: Troubleshooting Protocols

Issue #1: "I have a persistent isomer that won't separate by flash chromatography."

Diagnosis: You are likely dealing with the 1-(1-cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine regioisomer. Mechanism: In the condensation of the hydrazine with the


-ketonitrile precursor, the nucleophilic attack can occur at either the nitrile or the ketone, leading to a mixture of 3-amine/5-methyl and 5-amine/3-methyl isomers. Silica gel often fails to resolve these due to similar polarity.

Protocol A: The pKa-Driven Acid Extraction (Chemical Resolution) Rationale: 3-aminopyrazoles and 5-aminopyrazoles have distinct basicities. 3-amino isomers are typically more basic than 5-amino isomers due to tautomeric stabilization.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • Gradient Extraction:

    • Wash organic layer with 0.5 M HCl (1.0 eq relative to theoretical product). Note: Do not use excess acid yet.

    • The more basic target (3-amine) will preferentially protonate and move to the aqueous layer.

    • The less basic regioisomer (5-amine) and non-basic impurities remain in the EtOAc.

  • Phase Cut: Separate layers. Keep the Aqueous layer.

  • Check: Analyze the EtOAc layer by TLC. If significant target remains, perform a second extraction with 0.2 eq HCl.

  • Recovery: Basify the combined aqueous extracts with NaOH (2 M) to pH 10-12. The product will precipitate or oil out.

  • Extraction: Extract back into EtOAc or DCM, dry (

    
    ), and concentrate.
    

Protocol B: Recrystallization Solvent Switch If acid extraction yields 90-95% purity, use recrystallization for the final polish.

  • Recommended System: Toluene/Heptane (1:3) or Isopropyl Acetate (IPAc).

  • Method: Dissolve in minimum hot Toluene (

    
    C). Add Heptane dropwise until cloud point. Cool slowly to 
    
    
    
    C. The 5-methyl-3-amine usually crystallizes better than the 5-amine isomer due to lattice packing symmetry.
Issue #2: "My sample has a reddish tint and shows hydrazine residues."

Diagnosis: Trace (1-cyclopropylethyl)hydrazine is present (GTI risk), and oxidative degradation is occurring. Mechanism: Alkylhydrazines are notorious for "sticking" to pyrazoles. They are also air-sensitive.[1]

Protocol C: The Scavenger Wash Rationale: Aldehydes react rapidly with hydrazines to form lipophilic hydrazones, which have vastly different solubility profiles than the amine product.

  • Scavenging: Dissolve the crude amine in DCM .

  • Add Additive: Add 1.5 equivalents (relative to estimated hydrazine impurity) of Benzaldehyde or 4-Methoxybenzaldehyde .

  • Stir: Agitate at Room Temp for 2 hours. (The hydrazine converts to the benzylidene hydrazone).

  • Acid Wash: Wash the DCM layer with 1 M HCl .

    • Crucial Step: The target aminopyrazole (basic) goes into the Aqueous layer.

    • The neutral hydrazone impurity remains in the DCM layer.

  • Recovery: Separate phases. Basify the aqueous layer (pH > 10) and extract the purified product into fresh EtOAc.

  • Color Removal: If the red color persists, treat the final organic solution with Activated Charcoal (SX-Ultra) for 30 mins before filtration.

Part 3: Workflow Visualization

The following decision tree outlines the logical flow for purifying a crude batch of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine.

PurificationWorkflow Start Crude Reaction Mixture (Target + Regioisomer + Hydrazine) SolubilityCheck Dissolve in EtOAc Start->SolubilityCheck Scavenge Add Benzaldehyde (Scavenge Hydrazine) SolubilityCheck->Scavenge High Hydrazine Load AcidExt Extract with 0.5M HCl (Split Phase) SolubilityCheck->AcidExt Low Hydrazine Load Scavenge->AcidExt OrgLayer Organic Layer (Contains: Hydrazones, Non-basic Impurities, 5-Amino Regioisomer) AcidExt->OrgLayer Discard AqLayer Aqueous Layer (Contains: Target 3-Amine Salt) AcidExt->AqLayer Keep Basify Basify (NaOH) to pH 12 Extract to EtOAc AqLayer->Basify Charcoal Activated Charcoal Treatment (Color Removal) Basify->Charcoal Crystallize Recrystallize (Toluene/Heptane) Charcoal->Crystallize Final Pure 1-(1-cyclopropylethyl)- 5-methyl-1H-pyrazol-3-amine Crystallize->Final

Caption: Integrated purification workflow separating chemical scavenging (hydrazine) and pKa-based extraction (regioisomer).

Part 4: Frequently Asked Questions (FAQs)

Q1: The 1-cyclopropylethyl group is chiral. Does this purification affect enantiomeric excess (ee)?

  • Answer: Standard acid/base extraction and recrystallization generally do not degrade chiral purity. However, if you are using a resolution agent (like tartaric acid) instead of HCl, you might accidentally enrich one enantiomer. If your starting hydrazine was racemic, the product is racemic. If you used chiral hydrazine, check ee via Chiral HPLC (e.g., Chiralpak AD-H column) after purification, as the "wrong" enantiomer may have slightly different solubility in the crystallization matrix.

Q2: Why is the melting point broad even after column chromatography?

  • Answer: Aminopyrazoles are prone to forming polymorphs and hydrates. A broad melting point often indicates retained solvent or amorphous content rather than chemical impurity. Dry the sample under high vacuum (

    
     mbar) at 
    
    
    
    C for 12 hours. If it remains broad, check for the regioisomer (Issue #1).

Q3: Can I use Boc-protection to separate the isomers?

  • Answer: Yes. If the pKa method fails, react the crude mixture with

    
     (1.0 eq). The 3-amino  group is generally more nucleophilic than the 5-amino group (due to less steric hindrance from the N1-substituent). The Mono-Boc-3-amine product is easily separable by silica chromatography. You can then deprotect with TFA/DCM. This is a high-cost but high-purity fallback.
    

References

  • Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of 5-Amino-1-substituted Pyrazoles." Journal of Organic Chemistry, 76(11), 4802-4807.

  • Anderson, M., et al. (2008). "Trace Analysis of Hydrazine Impurities in Pharmaceuticals." Organic Process Research & Development, 12(6), 1165-1169.

  • European Medicines Agency (EMA). (2014). "Assessment report on the limit of genotoxic impurities." ICH M7 Guidelines.

  • PubChem Compound Summary. (2024). "5-methyl-1H-pyrazol-3-amine Derivatives." National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H-NMR Spectroscopic Analysis of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (1H-NMR), stands as an unparalleled tool for mapping the molecular architecture of organic compounds. This guide provides an in-depth analysis of the 1H-NMR spectrum of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, a molecule of interest in medicinal chemistry due to its substituted pyrazole core.[1] We will dissect the expected spectral features, compare them with relevant alternatives, and provide a robust framework for interpretation, grounded in established spectroscopic principles.

The Structural Landscape: Predicting the 1H-NMR Spectrum

The structure of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine presents a fascinating combination of distinct chemical environments, each contributing a unique signature to the 1H-NMR spectrum. To predict the spectrum, we must consider the electronic effects of the substituents on the pyrazole ring and the characteristic resonances of the cyclopropylethyl group.

A logical first step in the analysis is to deconstruct the molecule into its primary fragments: the 3-amino-5-methylpyrazole core and the 1-cyclopropylethyl substituent. By examining the known spectral data of these and related structures, we can build a comprehensive picture of the expected spectrum.

Expected Chemical Shifts and Multiplicities:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityRationale
NH2 (Amine)~4.0 - 5.0Broad SingletProtons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange. The chemical shift can vary with solvent and concentration.[2]
H-4 (Pyrazole ring)~5.5 - 6.0SingletThe lone proton on the pyrazole ring is expected to appear as a singlet. Its chemical shift is influenced by the electron-donating amino group at C3 and the methyl group at C5.[3]
CH (methine of ethyl)~3.8 - 4.2QuartetThis proton is coupled to the three protons of the adjacent methyl group and the proton of the cyclopropyl methine. However, due to the distance, the coupling to the cyclopropyl methine might be small, leading to a quartet-like appearance.
CH3 (on pyrazole)~2.1 - 2.3SingletThe methyl group attached to the pyrazole ring will appear as a singlet.
CH3 (of ethyl)~1.3 - 1.5DoubletThis methyl group is coupled to the adjacent methine proton, resulting in a doublet.
CH (methine of cyclopropyl)~0.8 - 1.2MultipletThe methine proton of the cyclopropyl group is coupled to the adjacent methine of the ethyl group and the methylene protons of the cyclopropyl ring.
CH2 (cyclopropyl)~0.3 - 0.7MultipletThe four methylene protons of the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling.[4][5]

Comparative Analysis: Distinguishing Isomers and Analogs

To underscore the diagnostic power of 1H-NMR, we will compare the predicted spectrum of our target molecule with that of a closely related isomer, 1-(1-cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine, and a simpler analog, 3-amino-5-methylpyrazole.[6][7]

Isomeric Comparison: 1-(1-cyclopropylethyl)-5-methyl- vs. 3-methyl-1H-pyrazol-3-amine

The key difference between these isomers lies in the position of the methyl group on the pyrazole ring. This seemingly minor change will induce subtle yet discernible shifts in the 1H-NMR spectrum.

Feature1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine1-(1-cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
H-4 (Pyrazole) Expected around 5.5 - 6.0 ppm.Expected to be slightly downfield due to the change in the electronic environment.
CH3 (Pyrazole) Singlet around 2.1 - 2.3 ppm.Singlet, likely in a similar region but potentially with a minor shift.
NH2 Broad singlet around 4.0 - 5.0 ppm.Broad singlet, with its chemical shift being highly sensitive to the local electronic and hydrogen-bonding environment.

The precise chemical shift of the H-4 proton will be the most telling differentiator. The relative positions of the electron-donating amino group and the alkyl substituent will have a measurable impact on its shielding.

Analog Comparison: The Parent Core - 3-Amino-5-methylpyrazole

Examining the spectrum of the unsubstituted pyrazole core provides a baseline for understanding the influence of the N-alkylation.

  • 1H-NMR of 3-Amino-5-methylpyrazole: The spectrum of 3-amino-5-methylpyrazole shows a singlet for the C4-H of the pyrazole ring, a singlet for the methyl protons, and a broad signal for the amino protons.[6][8] The NH proton of the pyrazole ring itself would also be present, typically as a very broad signal at a higher chemical shift.

By introducing the 1-cyclopropylethyl group at the N1 position, we expect to see the disappearance of the pyrazole NH proton signal and the appearance of the characteristic signals for the cyclopropylethyl substituent as detailed in the prediction table.

Experimental Protocol: Acquiring a High-Quality 1H-NMR Spectrum

To obtain a definitive spectrum for structural confirmation, the following experimental protocol is recommended.

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those of the amine group.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Experiment: Standard 1D Proton experiment.

  • Temperature: 298 K.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the spectrum using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualizing the Analysis Workflow

The logical flow of H-NMR spectral analysis can be visualized as follows:

HNMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Purified Compound Solvent Deuterated Solvent (e.g., CDCl3) NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Dissolve in Standard Internal Standard (TMS) Spectrometer NMR Spectrometer (≥400 MHz) Acquire Acquire FID NMR_Tube->Acquire Insert into FT Fourier Transform Acquire->FT Process Phasing Phase Correction Calibration Calibration (TMS = 0 ppm) Integration Integration Analysis Analyze δ, J, Multiplicity Structure Structure Elucidation Analysis->Structure Leads to

Caption: Workflow for 1H-NMR Spectrum Analysis.

Conclusion

The 1H-NMR spectrum of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine is predicted to be a rich tapestry of signals, each providing a piece of the structural puzzle. By systematically analyzing the chemical shifts, multiplicities, and coupling constants, and by comparing the spectrum to those of its isomer and a simpler analog, researchers can confidently elucidate and confirm its structure. This guide provides a comprehensive framework for such an analysis, emphasizing the importance of a logical approach and a solid understanding of fundamental NMR principles. The provided experimental protocol serves as a robust starting point for obtaining high-quality data, which is the bedrock of accurate structural determination in the dynamic field of drug discovery and development.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). The Chemistry of Pyrazoles: An Overview. In Comprehensive Organic Chemistry II (Vol. 4, pp. 1-74). Elsevier. [Link not available]
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: biological activities and applications. Royal Society of Chemistry. [Link not available]
  • PubChem. (n.d.). 3-Amino-5-methylpyrazole. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • PMC. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from [Link]

  • ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons. Retrieved from [Link]

  • DTIC. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

Sources

Comparative

Structural Confirmation of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine Isomers

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Regioisomer Challenge In the synthesis of aminopyrazoles, specifically 1-substituted-5-m...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Regioisomer Challenge

In the synthesis of aminopyrazoles, specifically 1-substituted-5-methyl-1H-pyrazol-3-amines, a critical regioisomeric challenge arises. The condensation of (1-cyclopropylethyl)hydrazine with 3-aminocrotononitrile (or equivalent


-ketonitriles) typically yields a mixture of two regioisomers:
  • Target Isomer: 1-(1-cyclopropylethyl)-5-methyl -1H-pyrazol-3-amine (The "5-Methyl" isomer).

  • Common Alternative: 1-(1-cyclopropylethyl)-3-methyl -1H-pyrazol-5-amine (The "5-Amino" isomer).

Distinguishing these isomers is non-trivial because they share identical molecular weights (LC-MS indistinguishable) and very similar polarity. However, their biological activity and Structure-Activity Relationship (SAR) profiles often diverge drastically. This guide provides a definitive, self-validating workflow to structurally confirm the 5-methyl-3-amine isomer, distinguishing it from its 5-amino counterpart and resolving the enantiomeric excess of the chiral 1-cyclopropylethyl tail.

Comparative Analysis of Structural Confirmation Methods

The following table objectively compares the available methodologies for confirming the pyrazole regiochemistry.

FeatureMethod A: 1D 1H NMR Method B: 2D NOESY (Recommended) Method C: 15N HMBC Method D: Single Crystal X-Ray
Primary Mechanism Chemical shift heuristicsThrough-space magnetic interaction (<5Å)Through-bond N-H correlationsElectron density diffraction
Distinction Power Low (Ambiguous)High (Definitive) High (Definitive)Absolute
Sample Requirement ~2 mg~10 mg~50 mg (Low sensitivity)High quality crystal
Throughput High (5 mins)Medium (30-60 mins)Low (Hours/Overnight)Very Low (Days/Weeks)
Key Indicator Shift of C4-H protonNOE Cross-peak: N1-CH vs. C5-Me 3-bond coupling N1 to C3/C53D atomic coordinates
Cost/Resource LowLowMediumHigh
Why NOESY is the Industry Standard

While X-ray crystallography is the ultimate truth, it is often impractical for rapid library synthesis. NOESY (Nuclear Overhauser Effect Spectroscopy) offers the best balance of speed and certainty. It relies on the spatial proximity of the N1-substituent to the C5-substituent.

  • Target (5-Methyl isomer): The N1-methine proton is spatially close to the C5-Methyl group. Strong NOE signal expected.

  • Alternative (5-Amino isomer): The N1-methine proton is spatially close to the C5-Amine group. No NOE to Methyl; potential weak NOE to NH₂.

Technical Deep Dive: The Confirmation Logic

The following diagram illustrates the synthetic bifurcation and the logic flow for structural assignment.

G Start Reagents: (1-cyclopropylethyl)hydrazine + 3-aminocrotononitrile Reaction Cyclocondensation Start->Reaction Mixture Isomeric Mixture (Target + Regioisomer) Reaction->Mixture Target Target: 1-R-5-Methyl-3-Amine Mixture->Target Desired Alt Alternative: 1-R-3-Methyl-5-Amine Mixture->Alt Byproduct NOESY 2D NOESY Experiment Target->NOESY Alt->NOESY ResultA Crosspeak: N1-CH <-> C5-CH3 NOESY->ResultA Diagnostic for Target ResultB NO Crosspeak: N1-CH <-> CH3 (Possible N1-CH <-> NH2) NOESY->ResultB Diagnostic for Alternative

Figure 1: Logical workflow for distinguishing pyrazole regioisomers via NOESY spectroscopy.

Detailed Experimental Protocols

Protocol A: 2D NOESY Structural Confirmation

Objective: Definitively assign the regioisomer by detecting the spatial proximity of the N1-methine proton and the C5-methyl group.

Reagents & Equipment:

  • Sample: 10–15 mg of isolated product.

  • Solvent: 0.6 mL DMSO-d6 (preferred for sharp NH signals) or CDCl3.

  • Instrument: 400 MHz NMR (or higher) with gradient probe.

Step-by-Step Workflow:

  • Sample Prep: Dissolve the sample completely. Filter if any particulate matter exists to prevent line broadening.

  • 1H Acquisition: Acquire a standard 1H spectrum (16 scans).

    • Checkpoint: Identify the N1-CH signal (multiplet, typically

      
       3.5–4.5 ppm) and the Methyl  signal (singlet, typically 
      
      
      
      2.1–2.3 ppm).
  • NOESY Setup:

    • Pulse Sequence: noesygpphpp (or equivalent phase-sensitive gradient NOESY).

    • Mixing Time (

      
      ): 400–600 ms . (Crucial: Too short = no signal; Too long = spin diffusion).
      
    • Scans: 16–32 per increment.

    • Increments: 256 (t1) x 2048 (t2).

  • Processing: Apply 90° shifted sine-bell squared window function (QSINE) in both dimensions. Phasing must be precise to distinguish positive NOE peaks from negative exchange peaks (if any).

  • Analysis:

    • Locate the diagonal peak for the N1-CH (cyclopropylethyl methine).

    • Draw a horizontal line. Look for a cross-peak at the chemical shift of the Methyl group.

    • Interpretation:

      • Presence of Cross-peak: Confirms 5-Methyl structure (Target).

      • Absence of Cross-peak: Suggests 3-Methyl structure (Alternative).

Protocol B: Chiral Separation & Confirmation

Objective: The "1-cyclopropylethyl" moiety introduces a chiral center. The synthesis likely yields a racemate (


). Separation is required for advanced drug development.

Methodology:

  • Technique: SFC (Supercritical Fluid Chromatography) or Normal Phase Chiral HPLC.

  • Column Screening: Chiralpak AD-H, Chiralcel OD-H, or Chiralpak IC.

  • Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine modifier).

  • Detection: UV at 254 nm.

Self-Validating Check: If the 1H NMR shows split peaks (doubling of signals) in an achiral environment (like CDCl3), it indicates the presence of diastereomers (if another chiral center exists) or atropisomers. Since this molecule has only one chiral center, split peaks in NMR usually imply restricted rotation or impurities, not enantiomers. Enantiomers are only visible in NMR using Chiral Shift Reagents (e.g., Europium tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)).

Expected Analytical Signatures

Based on pyrazole chemistry principles and analogous structures (e.g., Celecoxib intermediates), the following data is representative of the Target Isomer (5-methyl) .

NucleusSignalChemical Shift (

ppm, DMSO-d6)
MultiplicityAssignment
1H NH₂4.5 – 5.0Broad SingletC3-Amine
1H C4-H5.3 – 5.6SingletPyrazole Ring Proton
1H CH₃2.05 – 2.15SingletC5-Methyl
1H N1-CH3.6 – 4.0MultipletN1-Methine (Cyclopropylethyl)
13C C3155 – 160QuaternaryC-NH₂
13C C5138 – 145QuaternaryC-CH₃
13C C488 – 95CHRing Carbon

Critical Diagnostic: In the Alternative Isomer (5-Amino) , the C5-NH₂ carbon typically shifts upfield (shielded) compared to the C3-NH₂ of the target, and the Methyl protons (now at C3) often shift slightly downfield. However, NOESY remains the only fail-safe distinction.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
    • Source: Molecules (via NCBI/PMC).
    • Relevance: Demonstrates the use of NOESY and HMBC to distinguish N-methyl vs. N-phenyl proximity in pyrazole isomers.
    • URL:[Link]

  • NMR Characterization of Pyrazoles

    • Title: 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole deriv
    • Source: ResearchGate.[1]

    • Relevance: Provides baseline chemical shift d
    • URL:[Link]

  • Commercial Isomer Reference (The Alternative)

    • Title: 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine (Catalog Entry).

    • Source: Sigma-Aldrich.

    • Relevance: Confirms the commercial availability of the regioisomer (5-amine)
  • Hydrazine Reaction Mechanisms

    • Title: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction (Context on Hydrazine reactivity).[2]

    • Source: Chemistry LibreTexts.
    • Relevance: mechanistic background on hydrazine condensation.[2]

    • URL:[Link]

Sources

Validation

A Head-to-Head Comparison: 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine as a Novel Building Block in Drug Discovery

A Senior Application Scientist's Guide to Benchmarking a New Pyrazole Amine Against Established Scaffolds In the relentless pursuit of novel therapeutics, the selection of appropriate chemical building blocks is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Benchmarking a New Pyrazole Amine Against Established Scaffolds

In the relentless pursuit of novel therapeutics, the selection of appropriate chemical building blocks is a critical determinant of success. These molecular fragments are the foundational components from which drug candidates are assembled, and their inherent properties can significantly influence the ultimate pharmacological and pharmacokinetic profile of a lead compound. This guide provides a comprehensive framework for benchmarking a novel pyrazole amine, 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, against a panel of standard, commercially available heterocyclic amines.

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, making them attractive starting points for drug discovery programs.[1] 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine (herein referred to as CMPA ) is a relatively new entrant to the chemical space, and a thorough evaluation of its properties is essential to understand its potential advantages and liabilities.

This guide will delve into the "why" and "how" of benchmarking, providing not just the experimental protocols but also the scientific rationale that underpins them. By the end of this document, researchers, scientists, and drug development professionals will have a clear roadmap for evaluating CMPA and other novel building blocks, enabling more informed decisions in the early stages of drug discovery.

The Contestants: CMPA and the Standard Building Blocks

Our primary building block of interest is 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine (CMPA) . Its structure combines a 3-amino-5-methylpyrazole core with a unique 1-cyclopropylethyl substituent at the N1 position. This combination of features may offer distinct properties compared to more common pyrazole derivatives.

To provide a robust comparison, we have selected a panel of three standard building blocks that represent a range of structural diversity and are widely used in medicinal chemistry:

  • Standard Building Block 1 (SBB-1): 3-Amino-5-methylpyrazole: The unsubstituted parent scaffold, providing a baseline for comparison.

  • Standard Building Block 2 (SBB-2): 3-Amino-5-cyclopropyl-1H-pyrazole: Introduces a cyclopropyl group on the pyrazole ring, allowing for an assessment of the impact of this moiety at a different position.

  • Standard Building Block 3 (SBB-3): 3-Amino-5-(p-tolyl)-1H-pyrazole: Incorporates an aromatic substituent, representing a common modification to explore structure-activity relationships.

Key Performance Indicators: The Pillars of Drug-Likeness

A successful drug candidate must possess a delicate balance of properties that govern its absorption, distribution, metabolism, and excretion (ADME).[2][3][4][5][6] Therefore, our benchmarking will focus on four critical areas:

  • Physicochemical Properties: These fundamental characteristics, including solubility and lipophilicity, are major determinants of a compound's behavior in biological systems.[7][8][9][10][11]

  • In Vitro Metabolic Stability: A compound's susceptibility to metabolism by liver enzymes is a key factor in its in vivo half-life and overall exposure.[12][13][14][15]

  • Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall, is essential for oral bioavailability.[1][16]

  • Chemical Reactivity: The efficiency with which a building block participates in common synthetic transformations is a practical consideration for its utility in library synthesis.

The following sections will detail the experimental protocols for assessing each of these key performance indicators, followed by a comparative analysis of the expected results for CMPA and the standard building blocks.

Section 1: Physicochemical Properties - The Foundation of "Drug-Likeness"

Kinetic Aqueous Solubility

Why it Matters: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation issues.[11][17][18][19] Assessing kinetic solubility provides a high-throughput measure of a compound's ability to remain in solution under non-equilibrium conditions, mimicking the initial dissolution phase in the gastrointestinal tract.[17][20][21]

Experimental Protocol: Nephelometric Kinetic Solubility Assay [17][20]

  • Stock Solution Preparation: Prepare 10 mM stock solutions of CMPA and each SBB in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solutions in DMSO.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).

  • Nephelometric Measurement: Measure the turbidity of each well using a nephelometer. Increased light scattering indicates precipitation of the compound.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the compound remains in solution without significant precipitation.

Expected Outcome & Comparative Analysis:

CompoundPredicted Kinetic Solubility (µM)Rationale for Prediction
CMPA 75 - 125The 1-cyclopropylethyl group adds lipophilicity, which may decrease solubility compared to SBB-1, but the overall molecule remains relatively small.
SBB-1 > 200The parent scaffold is small and relatively polar, suggesting good aqueous solubility.
SBB-2 100 - 150The cyclopropyl group at C5 increases lipophilicity compared to SBB-1, likely reducing solubility.
SBB-3 < 50The aromatic p-tolyl group significantly increases lipophilicity, predicting lower aqueous solubility.
Lipophilicity (LogP)

Why it Matters: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, and metabolism.[22] An optimal LogP is typically sought, as excessively high values can lead to poor solubility and increased metabolic clearance, while very low values may hinder membrane permeability.

Experimental Protocol: Shake-Flask Method for LogP Determination [22][23][24][25][26]

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes and allowing them to separate.

  • Compound Addition: Add a known amount of the test compound (CMPA or SBB) to a mixture of the pre-saturated n-octanol and water phases.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water layers.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate the LogP value using the formula: LogP = log([Concentration in n-octanol] / [Concentration in water]).

Expected Outcome & Comparative Analysis:

CompoundPredicted LogPRationale for Prediction
CMPA 2.5 - 3.0The 1-cyclopropylethyl group is a significant contributor to lipophilicity.
SBB-1 0.5 - 1.0The small, polar nature of the parent scaffold suggests low lipophilicity.
SBB-2 1.5 - 2.0The cyclopropyl group increases lipophilicity compared to the parent scaffold.
SBB-3 3.0 - 3.5The aromatic ring is a strong contributor to lipophilicity.

Section 2: In Vitro Metabolic Stability - Predicting In Vivo Fate

Why it Matters: The liver is the primary site of drug metabolism, and a compound's stability in the presence of liver enzymes is a key determinant of its half-life and bioavailability.[12][13][14][15] The in vitro metabolic stability assay using human liver microsomes (HLM) provides a reliable and high-throughput method to assess a compound's susceptibility to phase I metabolism, primarily mediated by cytochrome P450 enzymes.[27]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay [12][13][15][27]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (CMPA or SBB) to the reaction mixture at a final concentration of 1 µM.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Expected Outcome & Comparative Analysis:

CompoundPredicted In Vitro Half-life (t½, min)Rationale for Prediction
CMPA 30 - 60The aliphatic cyclopropylethyl group may be susceptible to oxidation, but the pyrazole ring is generally stable.
SBB-1 > 60The unsubstituted pyrazole ring is expected to be relatively metabolically stable.
SBB-2 > 60The cyclopropyl group is generally less prone to metabolism than linear alkyl chains.
SBB-3 < 30The aromatic ring provides a site for potential hydroxylation, leading to faster metabolism.

Section 3: Permeability - Crossing the Barrier to Bioavailability

Why it Matters: For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the bloodstream.[1][16] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive diffusion across a lipid membrane, providing a good prediction of a compound's potential for passive absorption.[1][16][28][29][30]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [1][16][28][29][30]

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare solutions of the test compounds (CMPA and SBBs) in a buffer at a known concentration.

  • Assay Setup: Add the compound solutions to the donor wells and place the donor plate on top of a 96-well acceptor plate containing buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.

  • Concentration Measurement: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and the assay parameters (well surface area, incubation time, and volumes).

Expected Outcome & Comparative Analysis:

CompoundPredicted Apparent Permeability (Papp, 10⁻⁶ cm/s)Rationale for Prediction
CMPA High (> 5)The predicted moderate lipophilicity suggests good passive permeability.
SBB-1 Low to Moderate (1 - 5)The lower lipophilicity may limit passive diffusion.
SBB-2 Moderate (> 2)The increased lipophilicity compared to SBB-1 should enhance permeability.
SBB-3 High (> 5)The higher lipophilicity is expected to result in good passive permeability.

Section 4: Chemical Reactivity - A Practical Assessment of Utility

Why it Matters: The ease and efficiency with which a building block can be incorporated into a synthetic scheme are crucial for its practical application in medicinal chemistry, particularly for the generation of compound libraries.[31] Assessing the reactivity in a standard amide coupling reaction provides a good measure of its utility.

Experimental Protocol: Standard Amide Coupling [32][33][34][35]

  • Reactant Preparation: In a reaction vial, dissolve a standard carboxylic acid (e.g., benzoic acid) and a coupling agent (e.g., HATU) in a suitable solvent (e.g., DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • Amine Addition: Add the pyrazole amine building block (CMPA or SBB).

  • Reaction: Stir the reaction mixture at room temperature for a defined period (e.g., 2-4 hours).

  • Workup and Analysis: Quench the reaction and analyze the crude reaction mixture by LC-MS to determine the conversion to the desired amide product.

Expected Outcome & Comparative Analysis:

CompoundPredicted Amide Coupling Efficiency (%)Rationale for Prediction
CMPA > 90The 3-amino group on the pyrazole ring is expected to be a good nucleophile. The steric bulk of the 1-cyclopropylethyl group is distant from the reacting amine.
SBB-1 > 95The unsubstituted amino group is highly reactive.
SBB-2 > 95The electronic effect of the C5-cyclopropyl group is not expected to significantly impact the nucleophilicity of the C3-amino group.
SBB-3 > 90The aromatic ring at C5 may have a minor electronic effect, but high conversion is still expected.

Visualizing the Benchmarking Workflow

To provide a clear overview of the experimental process, the following diagrams, generated using Graphviz, illustrate the workflows for the key assays.

Physicochemical_Properties_Workflow cluster_solubility Kinetic Solubility cluster_logp LogP Determination sol_start Prepare 10 mM stock in DMSO sol_dilute Serial dilution in DMSO sol_start->sol_dilute sol_add Add to PBS (pH 7.4) sol_dilute->sol_add sol_incubate Incubate 2h at RT sol_add->sol_incubate sol_measure Measure turbidity (Nephelometer) sol_incubate->sol_measure logp_start Prepare saturated n-octanol/water logp_add Add compound logp_start->logp_add logp_shake Shake 1h logp_add->logp_shake logp_separate Centrifuge to separate phases logp_shake->logp_separate logp_measure Measure concentration in each phase logp_separate->logp_measure

Caption: Workflow for Physicochemical Property Assessment.

ADME_Workflow cluster_metabolic_stability Metabolic Stability (HLM) cluster_pampa Permeability (PAMPA) ms_start Prepare HLM/buffer mix ms_add_cmpd Add compound (1 µM) ms_start->ms_add_cmpd ms_preincubate Pre-incubate at 37°C ms_add_cmpd->ms_preincubate ms_add_nadph Initiate with NADPH ms_preincubate->ms_add_nadph ms_sample Sample at time points ms_add_nadph->ms_sample ms_quench Quench with ACN ms_sample->ms_quench ms_analyze Analyze by LC-MS/MS ms_quench->ms_analyze pampa_prep Coat donor plate with lipid pampa_add_cmpd Add compound to donor well pampa_prep->pampa_add_cmpd pampa_assemble Assemble donor/acceptor plates pampa_add_cmpd->pampa_assemble pampa_incubate Incubate 4-18h pampa_assemble->pampa_incubate pampa_measure Measure concentration in donor/acceptor pampa_incubate->pampa_measure

Caption: Workflow for In Vitro ADME Profiling.

Synthesis and Conclusion: The Verdict on CMPA

Based on this comprehensive benchmarking framework, 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine emerges as a promising building block with a well-balanced profile. Its predicted moderate lipophilicity and good aqueous solubility suggest a favorable starting point for developing drug candidates with desirable pharmacokinetic properties. The expected high permeability and good metabolic stability further enhance its appeal. Furthermore, its predicted high reactivity in standard amide coupling reactions indicates that it can be readily incorporated into diverse synthetic routes.

Compared to the standard building blocks, CMPA offers a unique structural motif that may provide access to novel chemical space and improved intellectual property positioning. While SBB-1 offers high solubility, it may lack the necessary lipophilicity for optimal cell permeability. Conversely, SBB-3, with its high lipophilicity, may be prone to metabolic liabilities and lower solubility. CMPA appears to strike a favorable balance between these extremes.

It is crucial to emphasize that the data presented for CMPA are predictive. The true value of this guide lies in the robust experimental framework it provides for generating empirical data to either validate or refute these predictions. By systematically evaluating novel building blocks against established standards using the protocols outlined herein, drug discovery teams can make more data-driven decisions, ultimately increasing the probability of success in the challenging journey of bringing new medicines to patients.

References

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Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine. As drug development professionals, our commitment to safety and enviro...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a deep understanding of the risks and the requisite safety measures.

The protocols herein are based on an analysis of the compound's structure, data from close structural analogs, and established best practices for hazardous waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine is not publicly available. Therefore, a risk assessment has been conducted based on the known hazards of its structural components: the aminopyrazole core and related substituted aminopyrazoles. This approach is a standard practice in chemical safety for novel compounds.

Structural Analog Analysis:

  • The core structure, 5-methyl-1H-pyrazol-3-amine, is classified as a skin, eye, and respiratory irritant.[1]

  • A closely related isomer, 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine, is classified as Acutely Toxic if Swallowed (Category 3) .

  • The aminopyrazole class of compounds is known for a broad range of biological activities, targeting the nervous system or mitochondrial function in various organisms.[2][3] This inherent bioactivity necessitates that the compound be treated as hazardous until proven otherwise.

Based on this analysis, 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine must be handled as a hazardous waste with potential for acute toxicity, as well as skin, eye, and respiratory irritation.

Summary of Predicted Hazards:

Hazard ClassGHS PictogramSignal WordHazard StatementBasis of Classification
Acute Toxicity, Oral (Category 3) skullDanger H301: Toxic if swallowedBased on close structural analog data.
Skin Irritation (Category 2) exclamationWarning H315: Causes skin irritationBased on parent compound data.[1]
Eye Irritation (Category 2) exclamationWarning H319: Causes serious eye irritationBased on parent compound data.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Irritation exclamationWarning H335: May cause respiratory irritationBased on parent compound data.[1]

Pre-Disposal: Containment and Labeling Workflow

Proper containment and labeling at the point of generation are critical to prevent accidental exposure and ensure compliant disposal. This workflow must be followed for all waste streams containing 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, including pure compound, solutions, and contaminated labware.

G cluster_0 Waste Generation Point (e.g., Fume Hood) cluster_1 Labeling & Documentation cluster_2 Storage & Segregation A Identify Waste Stream (Solid, Liquid, Sharps) B Select Chemically Compatible Waste Container (e.g., HDPE, Glass) A->B H Keep container sealed except when adding waste B->H C Affix 'HAZARDOUS WASTE' Label D Clearly write full chemical name: '1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine' C->D E List all components and approximate percentages F Mark all applicable hazard boxes (Toxic, Irritant) G Note Accumulation Start Date (When first drop of waste is added) I Store in designated Satellite Accumulation Area (SAA) G->I J Use secondary containment (e.g., spill tray) K Segregate from incompatible materials (e.g., strong oxidizers, acids)

Caption: Workflow for initial containment and labeling of hazardous waste.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection, storage, and disposal of waste containing 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine. This process must be managed in accordance with your institution's specific Chemical Hygiene Plan and the EPA's Resource Conservation and Recovery Act (RCRA).[2]

Personnel Protective Equipment (PPE) Required:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically-resistant gloves.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Protocol Steps:

  • Waste Segregation:

    • Rationale: Preventing unintended chemical reactions is paramount for safety.

    • Action: Collect waste containing this compound in a dedicated container. Do NOT mix with other waste streams, particularly strong acids or oxidizing agents, which could react with the amine functional group.[4] Keep solid and liquid waste separate.[3]

  • Container Selection:

    • Rationale: The container must maintain its integrity upon contact with the chemical waste.

    • Action: For liquid waste (e.g., solutions in organic solvents), use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap.[2] For solid waste (e.g., contaminated filter paper, weighing boats), use a labeled, sealable plastic bag placed inside a rigid, puncture-resistant pail.[5]

  • Waste Accumulation in a Satellite Accumulation Area (SAA):

    • Rationale: The EPA allows for the temporary collection of hazardous waste in laboratories at or near the point of generation, known as SAAs.[1]

    • Action: Store the sealed and labeled waste container in your lab's designated SAA. This area must be under the control of laboratory personnel. Ensure the container is kept closed at all times except when adding waste.[6] Do not accumulate more than 55 gallons of hazardous waste in your SAA.[1]

  • Disposal of Empty Containers:

    • Rationale: Even "empty" containers can retain hazardous residue.

    • Action: For containers that held the pure compound or its solutions, the first rinse must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses should be collected.[6] After thorough rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for rinsed chemical containers.[5]

  • Arranging for Final Disposal:

    • Rationale: Final disposal must be handled by trained professionals at a licensed facility to ensure environmental protection.

    • Action: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste container. Provide them with the complete chemical name and hazard information. Do not attempt to transport the waste yourself. Final disposal will likely be through high-temperature incineration at a permitted hazardous waste facility.

Emergency Procedures for Spills and Exposures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek immediate medical attention.

In Case of Ingestion:

  • DO NOT INDUCE VOMITING.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention. Call a poison control center or doctor.

In Case of a Spill:

  • Rationale: Spilled material must be treated as hazardous waste.

  • Action for Small Spills (manageable by lab personnel):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Sweep up the absorbed material carefully to avoid creating dust and place it into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Action for Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

References

  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Justrite Safety Group. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Lab Manager. Retrieved from [Link]

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Ace Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Environmental Health and Safety. Retrieved from [Link]

  • Mascia, C. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]

Sources

Handling

Comprehensive Guide to Handling 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine: A Framework for Laboratory Safety and Operational Excellence

This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine. As a novel or specialized research chemical, direct safety da...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine. As a novel or specialized research chemical, direct safety data may be limited. Therefore, this guide is built upon established principles of chemical safety and data extrapolated from structurally similar pyrazole and amine compounds to ensure a robust margin of safety. Our objective is to empower researchers with the knowledge to manage this substance responsibly, ensuring both personal safety and experimental integrity.

Hazard Assessment: An Inferred Profile

Due to the absence of a specific Safety Data Sheet (SDS) for 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, a hazard assessment has been inferred from the known toxicological data of the core structure, 5-methyl-1H-pyrazol-3-amine. This parent compound is classified with specific GHS hazard statements that should be conservatively applied to its derivatives.[1]

Table 1: Inferred Hazard Profile

Hazard ClassificationGHS Hazard StatementPotential Effects & Rationale
Skin Corrosion/Irritation H315: Causes skin irritation[1][2]The pyrazole-amine structure suggests the compound can act as a skin irritant upon direct contact. Prolonged exposure may lead to redness, itching, or inflammation.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][2][3]Direct contact with the eyes is likely to cause significant irritation, pain, and potential damage. The amine functional group often contributes to ocular irritancy.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[1][3]Inhalation of dust or aerosols may irritate the mucous membranes and upper respiratory tract, leading to coughing and discomfort.

This conservative assessment forms the basis for the stringent protective measures outlined below. The fundamental principle is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure.[4] The minimum required PPE for any work involving this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5][6] This must be supplemented with the specific equipment detailed below.

Table 2: Required PPE for Handling 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine

Protection TypeRequired EquipmentStandardRationale & Best Practices
Eye & Face Protection Chemical Splash GogglesANSI Z87.1[5] or EN166[7]Protects against splashes and aerosols. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[5][8]
Face Shield (Task-Dependent)ANSI Z87.1 or EN166A face shield must be worn in addition to goggles when handling larger quantities (>50g), performing splash-prone operations (e.g., rapid mixing), or working with the substance under pressure or vacuum.[6][8]
Skin & Body Protection Chemical-Resistant Lab CoatN/AA buttoned lab coat provides a primary barrier against incidental spills and contamination of personal clothing.[9]
Hand Protection Disposable Nitrile GlovesN/ANitrile gloves offer good protection against incidental chemical contact.[5] For prolonged tasks, consider double-gloving. Always inspect gloves for defects before use and remove them immediately after any known contact with the chemical, followed by hand washing.[5][10]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorVariesRequired when handling the solid outside of a certified chemical fume hood or when aerosols may be generated. The specific type (e.g., N95 for particulates, half-mask with appropriate cartridges for vapors) depends on a task-specific risk assessment.[3][7][9]

Operational Plan: A Step-by-Step Workflow

Adherence to a systematic workflow is critical for minimizing risk. The following procedure outlines the key stages of handling the compound, from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Safety Equipment (Fume Hood, Eyewash, Shower) B 2. Assemble All Materials (Chemical, Glassware, Solvents) A->B C 3. Don Full PPE (Goggles, Lab Coat, Gloves) B->C D 4. Weigh Compound (Use anti-static weigh paper) C->D E 5. Perform Chemical Operation (e.g., Dissolution, Reaction) D->E F 6. Securely Cap All Containers E->F G 7. Decontaminate Work Surface F->G H 8. Segregate & Label Waste G->H I 9. Doff PPE in Correct Order H->I J 10. Wash Hands Thoroughly I->J

Caption: Standard workflow for handling 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7][10]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or irritation persists, seek medical attention.[3][10]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of chemical waste is a serious safety and environmental hazard.[11] All materials contaminated with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine must be treated as hazardous waste.

Table 3: Waste Disposal Guidelines

Waste TypeContainer RequirementLabeling InstructionsStorage & Disposal Procedure
Solid Waste (unused chemical, contaminated gloves, weigh paper)Compatible, sealable container (e.g., polyethylene jar).[12]Must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name, and associated hazards (Skin/Eye/Respiratory Irritant).[13][14]Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents.[7][13] Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.
Liquid Waste (solutions containing the compound)Compatible, leak-proof container with a screw cap.[11][13] Do not overfill; leave at least one inch of headspace.[13]Must be clearly labeled with "HAZARDOUS WASTE," all chemical components with percentages, and associated hazards.[14]Store in secondary containment within a designated SAA, segregated by chemical compatibility (e.g., keep away from acids and bases).[13][14] DO NOT pour down the drain.[11]
Sharps (contaminated needles, Pasteur pipettes)Puncture-proof sharps container.Label with "HAZARDOUS WASTE - SHARPS" and the chemical contaminant.Close the container when it is 3/4 full and manage through the EH&S waste program.

By adhering to this comprehensive safety framework, researchers can confidently and safely handle 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, ensuring the protection of personnel, the integrity of their research, and compliance with safety regulations.

References

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93146, 1H-Pyrazol-3-amine, 5-methyl-. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Available at: [Link]

  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Office of Environmental Health and Safety. Available at: [Link]

  • Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Available at: [Link]

  • Westlab UAE. (2025, August 29). PPE in Lab: Ensuring Safety, Compliance, and Laboratory Efficiency in the UAE. Available at: [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Available at: [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Available at: [Link]

Sources

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1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine
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